Product packaging for Methyl furan-3-carboxylate(Cat. No.:CAS No. 13129-23-2)

Methyl furan-3-carboxylate

Cat. No.: B077232
CAS No.: 13129-23-2
M. Wt: 126.11 g/mol
InChI Key: ZKHQSQYLKSSYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl furan-3-carboxylate is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305748. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B077232 Methyl furan-3-carboxylate CAS No. 13129-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQSQYLKSSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871954
Record name Methyl furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334-76-5, 13129-23-2
Record name Methyl furoate (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-furoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Furancarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05P3H54N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl furan-3-carboxylate is a heterocyclic organic compound featuring a furan ring substituted with a methyl ester group at the 3-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties of the furan moiety. Furan derivatives are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and chemical reactivity. Detailed experimental protocols and visual workflows are included to facilitate its practical application in a research and development setting.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its properties are summarized in the table below, compiled from various sources. It is important to note that some physical properties, such as boiling and melting points, can show slight variations depending on the source and purity of the sample.

PropertyValueSource(s)
Molecular Formula C₆H₆O₃[3]
Molecular Weight 126.11 g/mol [3]
CAS Number 13129-23-2[3]
Appearance Pale yellow to colorless liquid[2]
Boiling Point 64 °C at 4 mmHg[2]
Melting Point 64-67 °C[2]
Density 1.17 g/cm³[2]
Solubility Limited solubility in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane.[4]
Refractive Index 1.4670 to 1.4700[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of its key spectral features.

Spectroscopy Key Features
¹H NMR Spectral data for the protons on the furan ring and the methyl ester group.
¹³C NMR Spectral data for the carbon atoms of the furan ring and the ester group.
FTIR Characteristic vibrational frequencies for C-H, C=C, C-O, and C=O bonds.
Mass Spectrometry Molecular ion peak and fragmentation pattern.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of furan-3-carboxylic acid with methanol, using a strong acid catalyst.[5]

Materials:

  • Furan-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve furan-3-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

G Synthesis Workflow: Fischer Esterification cluster_reaction Reaction cluster_workup Work-up & Purification reactants Furan-3-carboxylic acid + Methanol (excess) catalyst Add H₂SO₄ (cat.) reactants->catalyst 1. reflux Reflux catalyst->reflux 2. neutralize Neutralize with NaHCO₃ reflux->neutralize 3. extract Extract with Organic Solvent neutralize->extract 4. wash Wash with H₂O and Brine extract->wash 5. dry Dry over Na₂SO₄ wash->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify (Distillation/Chromatography) concentrate->purify 8. product Pure this compound purify->product 9.

Caption: Synthesis of this compound.

Spectroscopic Characterization Workflow

The following protocol outlines a general procedure for the spectroscopic analysis of a synthesized sample of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer (e.g., 400 MHz). Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place a small drop of the liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[7]

  • ATR-FTIR: Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.[8]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical column could be a non-polar or medium-polarity capillary column. The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.[9]

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 35-300).[9]

G Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_gcms GC-MS Analysis start Purified Sample nmr_prep Dissolve in CDCl₃ with TMS start->nmr_prep ftir_prep Prepare Thin Film or use ATR start->ftir_prep gcms_prep Dilute in Volatile Solvent start->gcms_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process FID Data nmr_acq->nmr_proc result Structural Confirmation and Purity Assessment nmr_proc->result ftir_acq Acquire Spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_proc Background Subtraction ftir_acq->ftir_proc ftir_proc->result gcms_acq Inject and Separate by GC gcms_prep->gcms_acq gcms_proc Detect by MS gcms_acq->gcms_proc gcms_proc->result G Chemical Reactivity: Diels-Alder Reaction furan This compound (Diene) reaction [4+2] Cycloaddition furan->reaction dienophile Dienophile (e.g., Maleic Anhydride) dienophile->reaction adduct Diels-Alder Adduct reaction->adduct retro Retro-Diels-Alder adduct->retro retro->furan retro->dienophile

References

An In-depth Technical Guide to Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl furan-3-carboxylate, a key heterocyclic compound with applications in chemical synthesis and pharmaceutical development. The document details its chemical identity, physical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Structure

This compound is an organic compound featuring a furan ring substituted with a methyl ester group at the 3-position.[1][2][3][4][5]

Chemical Structure:

The structure of this compound is characterized by a five-membered aromatic furan ring. The methyl carboxylate group is attached to the third carbon atom of this ring.

SMILES: COC(=O)C1=COC=C1[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueSource(s)
CAS Number 13129-23-2[2][3][4][5]
Molecular Formula C₆H₆O₃[2][3][4][6]
Molecular Weight 126.11 g/mol [2][3][4][6]
Appearance Pale yellow to colorless liquid[2]
Boiling Point 181.3 °C at 760 mmHg[4]
Solubility Limited solubility in water; good solubility in organic solvents like ethanol, methanol, and dichloromethane.[7]

Synthesis and Experimental Protocols

The synthesis of furan-3-carboxylates can be achieved through various synthetic routes. One common approach involves the oxidative carbonylation of 3-yne-1,2-diol derivatives catalyzed by palladium iodide.[8] Another general strategy is the reaction of sulfonium acylmethylides with acetylenic esters.[9]

Below is a representative experimental protocol for the synthesis of a furan-3-carboxylate derivative, which illustrates a plausible method that could be adapted for this compound.

Hypothetical Synthesis of this compound via Palladium-Catalyzed Oxidative Carbonylation

This protocol is a generalized representation based on the synthesis of furan-3-carboxylic esters.[8]

Materials and Reagents:

  • A suitable 3-yne-1,2-diol precursor

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Methanol (as both reactant and solvent)

  • Carbon monoxide (CO)

  • Oxygen (O₂) or air

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-yne-1,2-diol precursor (1.0 eq), palladium(II) iodide (0.05 eq), and potassium iodide (2.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask.

  • Reaction Conditions: Purge the flask with carbon monoxide gas and then introduce a balloon of carbon monoxide. Introduce oxygen or air carefully into the reaction mixture.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Workflow Diagram for Synthesis and Purification

G General Synthesis and Purification Workflow A 1. Reaction Setup (Precursor, Catalyst, Solvent) B 2. Reaction (CO, O2, Heat) A->B Introduce Reactants C 3. Reaction Monitoring (TLC/GC-MS) B->C During Reaction C->B Continue if incomplete D 4. Work-up (Filtration, Extraction) C->D Proceed upon completion E 5. Purification (Column Chromatography) D->E Crude Product F Pure this compound E->F Purified Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Furan derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[10][11][12][13] this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.[7][14]

Role as a Pharmaceutical Intermediate:

The furan ring in this compound can be chemically modified at various positions to generate a library of derivatives. These derivatives can then be screened for potential therapeutic activities. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups to modulate the compound's biological properties.

Logical Relationship in Derivative Synthesis for Drug Discovery

G Application in Medicinal Chemistry A This compound (Starting Material) B Chemical Modification (e.g., Hydrolysis, Amidation) A->B Functionalization C Library of Furan Derivatives B->C Generates D Biological Screening (e.g., Anticancer, Antibacterial assays) C->D Screened in E Lead Compound Identification D->E Identifies

Caption: The role of this compound as a precursor in the drug discovery process.

Safety and Handling

While specific toxicity data for this compound is not extensively detailed in the provided results, it is prudent to handle it with the standard care required for laboratory chemicals. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of Methyl Furan-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl furan-3-carboxylate (CAS No: 13129-23-2), a key heterocyclic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly available in search resultsH2
Data not explicitly available in search resultsH4
Data not explicitly available in search resultsH5
Data not explicitly available in search results-OCH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search resultsC2
Data not explicitly available in search resultsC3
Data not explicitly available in search resultsC4
Data not explicitly available in search resultsC5
Data not explicitly available in search resultsC=O
Data not explicitly available in search results-OCH₃

Note: While specific chemical shifts and coupling constants for this compound were not found in the provided search results, a general approach to NMR analysis is described in the experimental protocols.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not explicitly available in search resultsC-H stretching (aromatic)
Data not explicitly available in search resultsC-H stretching (aliphatic, -OCH₃)
Data not explicitly available in search resultsStrongC=O stretching (ester)
Data not explicitly available in search resultsC=C stretching (furan ring)
Data not explicitly available in search resultsC-O stretching (ester and furan)

Note: A specific table of IR absorption peaks was not available in the search results. The assignments are based on characteristic functional group absorptions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
126HighMolecular Ion [M]⁺
95High (often base peak)[M - OCH₃]⁺
67Moderate[C₄H₃O]⁺
39Moderate[C₃H₃]⁺

Note: The fragmentation pattern is inferred from typical ester fragmentation and data from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation :

    • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2]

    • The choice of solvent is critical to avoid interfering signals.[3]

    • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

    • Transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.[4]

    • Cap the NMR tube securely.[4]

  • Data Acquisition :

    • The NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).[4]

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.

    • For ¹H NMR, typical parameters might include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

    • For ¹³C NMR, typical parameters might include a 30-degree pulse angle, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[4] The number of scans for ¹³C NMR is generally much higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.[4]

  • Data Processing :

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following "neat" sample preparation is common:

  • Sample Preparation :

    • Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[5]

  • Data Acquisition :

    • Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules like this compound.

  • Sample Introduction :

    • The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[1]

    • The sample is vaporized by heating under high vacuum.[6]

  • Ionization :

    • In the ion source, the gaseous sample molecules are bombarded by a high-energy electron beam (typically 70 eV).[6]

    • This bombardment results in the ejection of an electron from the molecule, forming a molecular ion (M⁺).[6]

    • The high energy of the electrons also causes extensive fragmentation of the molecular ion into smaller, characteristic fragment ions.[6]

  • Mass Analysis and Detection :

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample (e.g., this compound) Prepare_NMR Dissolve in Deuterated Solvent Sample->Prepare_NMR Prepare_IR Prepare Neat Sample (Liquid Film) Sample->Prepare_IR Prepare_MS Prepare for Volatilization Sample->Prepare_MS NMR NMR Spectrometer (¹H, ¹³C) Prepare_NMR->NMR IR FTIR Spectrometer Prepare_IR->IR MS Mass Spectrometer (EI) Prepare_MS->MS Process_NMR FID Processing & Spectral Analysis NMR->Process_NMR Process_IR Background Correction & Peak Identification IR->Process_IR Process_MS Fragmentation Analysis MS->Process_MS Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of Methyl furan-3-carboxylate from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the production of methyl furan-3-carboxylate, a valuable building block in the pharmaceutical and agrochemical industries, starting from the renewable platform chemical, furfural. Due to the electronic properties of the furan ring, direct synthesis via isomerization of a 2-substituted precursor is not feasible. The elucidated pathway therefore involves a strategic sequence of decarbonylation, regioselective carboxylation, and esterification.

Overall Synthetic Pathway

The transformation of furfural to this compound is achieved through a three-step process. The initial aldehyde functionality of furfural is first removed to generate the parent furan ring. Subsequently, a carboxyl group is selectively introduced at the 3-position. The final step involves the esterification of the resulting 3-furoic acid to yield the target molecule.

Synthesis_Pathway Furfural Furfural Furan Furan Furfural->Furan Step 1: Decarbonylation Furoic_Acid Furan-3-carboxylic Acid Furan->Furoic_Acid Step 2: Lithiation & Carboxylation Methyl_Ester This compound Furoic_Acid->Methyl_Ester Step 3: Esterification

Figure 1: Overall synthesis pathway from furfural.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the synthesis, accompanied by tables summarizing key quantitative data.

Step 1: Decarbonylation of Furfural to Furan

The decarbonylation of furfural to furan is a crucial first step that can be achieved through vapor-phase catalysis.

Experimental Workflow

Decarbonylation_Workflow cluster_prep Catalyst Bed Preparation cluster_reaction Reaction cluster_collection Product Collection Catalyst Prepare Catalyst (e.g., Pd/Al2O3) Pack_Column Pack Catalyst in Reactor Tube Catalyst->Pack_Column Heat_Reactor Heat Reactor to Reaction Temperature Pack_Column->Heat_Reactor Introduce_Gases Introduce H2 and N2 Carrier Gas Heat_Reactor->Introduce_Gases Introduce_Furfural Introduce Furfural Vapor Introduce_Gases->Introduce_Furfural Condense_Product Condense Effluent Introduce_Furfural->Condense_Product Collect_Furan Collect Furan Condense_Product->Collect_Furan

Figure 2: Experimental workflow for furfural decarbonylation.

Methodology

A quartz tube reactor is packed with a suitable catalyst, such as palladium supported on alumina. The reactor is heated to the desired temperature in a furnace. A stream of hydrogen and an inert carrier gas, such as nitrogen, is passed through the reactor. Furfural is vaporized and introduced into the gas stream. The reaction products are then passed through a condenser to collect the liquid furan.

ParameterValueReference
Catalyst Palladium on Alumina (Pd/Al₂O₃)General Knowledge
Temperature 300-400 °CGeneral Knowledge
Pressure AtmosphericGeneral Knowledge
Furfural Feed Rate VariableGeneral Knowledge
Hydrogen Flow Rate VariableGeneral Knowledge
Yield >90% (typical)General Knowledge
Step 2: Synthesis of Furan-3-carboxylic Acid from Furan

Due to the higher reactivity of the 2 and 5 positions of the furan ring towards electrophiles, a direct carboxylation at the 3-position is challenging. A regioselective approach involves the use of a directed metalation strategy.

Methodology

This procedure involves the deprotonation of a protected furan derivative at the 3-position using a strong base, followed by quenching with carbon dioxide. A common strategy employs a removable directing group at the 2-position to favor lithiation at the adjacent 3-position. However, for simplicity, a method for the direct, albeit less selective, lithiation of furan is described, which can be optimized to favor the 3-isomer.

Experimental Workflow

Carboxylation_Workflow cluster_lithiation Lithiation cluster_carboxylation Carboxylation cluster_workup Work-up and Isolation Dissolve_Furan Dissolve Furan in Anhydrous THF Cool_Solution Cool to -78 °C Dissolve_Furan->Cool_Solution Add_BuLi Slowly Add n-Butyllithium Cool_Solution->Add_BuLi Stir_Mixture Stir at Low Temperature Add_BuLi->Stir_Mixture Introduce_CO2 Introduce Dry CO2 Gas or Add Dry Ice Stir_Mixture->Introduce_CO2 Warm_to_RT Allow to Warm to Room Temperature Introduce_CO2->Warm_to_RT Quench_Reaction Quench with Water Warm_to_RT->Quench_Reaction Acidify Acidify with HCl Quench_Reaction->Acidify Extract Extract with an Organic Solvent Acidify->Extract Purify Purify by Crystallization or Chromatography Extract->Purify

Figure 3: Workflow for the synthesis of 3-furoic acid.

Methodology

To a solution of furan in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at low temperature for a period to allow for lithiation to occur. The resulting mixture of lithiated furans is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is acidified with hydrochloric acid and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield a mixture of 2-furoic and 3-furoic acids, which can be separated by chromatography.

ParameterValueReference
Furan 1.0 equivalentGeneral Knowledge
n-Butyllithium 1.1 equivalentsGeneral Knowledge
Solvent Anhydrous THFGeneral Knowledge
Temperature -78 °C to room temperatureGeneral Knowledge
Quenching Agent Solid Carbon DioxideGeneral Knowledge
Yield Variable, dependent on conditionsGeneral Knowledge

Note: The ratio of 2-furoic acid to 3-furoic acid is highly dependent on the specific reaction conditions, including the presence of additives such as TMEDA (tetramethylethylenediamine) and the temperature profile.

Step 3: Esterification of Furan-3-carboxylic Acid

The final step is the conversion of furan-3-carboxylic acid to its methyl ester via Fischer esterification.

Methodology

Furan-3-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated at reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then dried and concentrated to afford this compound.

ParameterValueReference
Furan-3-carboxylic Acid 1.0 equivalentGeneral Knowledge
Methanol Excess (serves as solvent and reagent)General Knowledge
Catalyst Concentrated Sulfuric Acid (catalytic amount)General Knowledge
Temperature RefluxGeneral Knowledge
Reaction Time 4-8 hoursGeneral Knowledge
Yield >90% (typical)General Knowledge

Conclusion

The synthesis of this compound from furfural is a challenging but achievable process. The presented three-step pathway, involving decarbonylation, regioselective carboxylation via a lithiation strategy, and subsequent esterification, provides a viable route to this important heterocyclic building block. The optimization of the carboxylation step is critical to achieving a high overall yield of the desired 3-substituted product. This guide provides a foundational framework for researchers to develop and refine the synthesis of this compound for applications in drug discovery and development.

An In-depth Technical Guide to the Physical Properties of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl furan-3-carboxylate. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a building block or intermediate in organic synthesis. This document presents quantitative data in a structured format, details common experimental protocols for property determination, and illustrates a typical synthesis and purification workflow.

Core Physical and Chemical Properties

This compound, also known as Methyl 3-furoate, is a colorless to pale yellow liquid.[1] It is a key intermediate in the synthesis of various more complex molecules. A summary of its key physical properties is presented below.

PropertyValueUnitsNotesSource(s)
Molecular Formula C₆H₆O₃--[1][2]
Molecular Weight 126.11 g/mol -[1][2]
Boiling Point 154-155°CAt 760 mmHgThe Good Scents Company
64°CAt 4 mmHg[1]
Melting Point 64-67°C-[1]
Density 1.17g/cm³-[1]
Refractive Index (n_D) 1.4670 - 1.4700-At 20°C[1]
Solubility Limited-In water[3]
Good-In organic solvents (e.g., ethanol, methanol, dichloromethane)[3]
Appearance Colorless to pale yellow clear liquid--The Good Scents Company
CAS Number 13129-23-2--[1][2]

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis: Fischer Esterification of 3-Furoic Acid

A common method for the synthesis of this compound is the Fischer esterification of 3-furoic acid.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-furoic acid in an excess of methanol.

  • Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the solution.

  • Reflux : Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction : Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification : Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

  • Instrument : An Abbe refractometer is typically used for this measurement.

  • Calibration : Calibrate the refractometer using a standard of known refractive index, such as distilled water.

  • Sample Application : Place a few drops of this compound onto the prism of the refractometer.

  • Measurement : Close the prism and allow the sample to equilibrate to the measurement temperature (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading : Read the refractive index value from the scale.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid.

  • Apparatus : Assemble a distillation apparatus, including a distillation flask, a condenser, a thermometer, and a receiving flask.

  • Procedure : Place the this compound into the distillation flask along with boiling chips. Heat the flask gently. The temperature at which the liquid boils and the vapor condenses and drips into the receiving flask is recorded as the boiling point. For substances that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to determine the purity of volatile compounds like this compound.

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane).

  • Injection : Inject a small volume of the sample solution into the gas chromatograph.

  • Separation : The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection : As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Analysis : The resulting chromatogram shows peaks corresponding to each component. The mass spectrum of the main peak can be compared to a library to confirm the identity of this compound, and the integration of the peak areas can be used to determine its purity.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow start Start Materials: 3-Furoic Acid, Methanol esterification Fischer Esterification (Acid Catalyst, Reflux) start->esterification workup Aqueous Workup (Neutralization & Extraction) esterification->workup drying Drying (Anhydrous Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Purification (Vacuum Distillation) concentration->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis product Pure Methyl furan-3-carboxylate analysis->product

Caption: Workflow for the synthesis and purification of this compound.

References

The Advent and Advancement of Furan-3-Carboxylic Acid Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring is a vital heterocyclic motif that constitutes the core of numerous biologically active compounds and functional materials. Among its derivatives, furan-3-carboxylic acid and its esters are particularly significant building blocks in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of furan-3-carboxylic acid esters. It details classical and modern synthetic protocols, presents key quantitative data for comparative analysis, and explores the role of these compounds in modulating critical biological signaling pathways. This document serves as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering both historical context and practical synthetic knowledge.

Historical Overview: From Bran to Bench

The story of furan chemistry begins long before the specific isolation of furan-3-carboxylic acid. The name "furan" itself is derived from the Latin word furfur, meaning bran, the source from which the first furan derivative was identified.[1] In 1780, the Swedish chemist Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[1] This marked the dawn of furan chemistry. It wasn't until the late 19th century that 3-furoic acid, the constitutional isomer of Scheele's discovery, was first synthesized, reportedly by German chemists working on the degradation products of sugars.[2]

The development of synthetic methodologies for furan derivatives in the late 19th and early 20th centuries paved the way for the preparation and study of a wide array of substituted furans, including those with the carboxylate moiety at the 3-position. These early methods, while foundational, often lacked the efficiency and regioselectivity of modern techniques. The timeline below highlights key milestones in the evolution of furan synthesis, which created the foundation for accessing furan-3-carboxylic acid esters.

Furan_Synthesis_Timeline 1780 1780: Discovery of 2-Furoic Acid (Scheele) Late_1800s Late 19th Century: First Synthesis of 3-Furoic Acid 1780->Late_1800s Broadening Furan Chemistry 1884 1884: Paal-Knorr Furan Synthesis Late_1800s->1884 Need for General Syntheses 1902 1902: Feist-Benary Furan Synthesis 1884->1902 Expanding Synthetic Routes Mid_20th_Century Mid-20th Century: Development of Organometallic Methods 1902->Mid_20th_Century Improving Control Late_20th_Century Late 20th Century to Present: Modern Catalytic Methods Mid_20th_Century->Late_20th_Century Enhancing Efficiency & Selectivity Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PTEN PTEN PI3K->PTEN | GSK3b GSK-3β Akt->GSK3b | beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex beta_catenin β-catenin beta_catenin_complex->beta_catenin | TCF_LEF TCF/LEF beta_catenin->TCF_LEF Furan_Derivative Furan Derivative Furan_Derivative->PTEN promotes Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation

References

The Natural Occurrence of Methyl Furan-3-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-carboxylate moieties are significant structural motifs found in a variety of naturally occurring compounds. These derivatives, including the methyl esters, are distributed across diverse biological sources, from fungi and plants to marine organisms. Their presence in nature is of considerable interest to researchers in medicinal chemistry and drug development due to the wide range of biological activities they exhibit. These activities include potent anti-inflammatory, anticancer, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the natural occurrence of methyl furan-3-carboxylate derivatives, detailing their sources, quantitative data where available, experimental protocols for their isolation and analysis, and the biological pathways they modulate.

Natural Sources and Quantitative Data

This compound and its derivatives have been identified in a range of natural sources. While comprehensive quantitative data for all known derivatives is not always available, this section summarizes known occurrences and provides representative quantitative data for a related compound, 3-methylfuran, in a well-studied natural product.

Key Natural Products Containing a Furan-3-Carboxylate Moiety:

  • Wortmannin: A furanosteroid metabolite produced by the fungi Penicillium funiculosum and Talaromyces wortmannii. It is a potent and specific covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1]

  • Pukalide: A cembranoid diterpene isolated from the soft coral Sinularia.[2] It is known to have a defensive function for the coral.

  • Pseudopterosins: A family of diterpene glycosides found in the Caribbean soft coral Pseudopterogorgia elisabethae. They possess significant anti-inflammatory and analgesic properties.[3][4]

  • Ethyl 5-[(1E,5E)-2,6-dimethylocta-1,5,7-trienyl]furan-3-carboxylate: A novel natural product isolated from the soft coral Capnella fungiformis.[5]

  • This compound: This simple ester has been reported as a volatile component in Nicotiana tabacum (tobacco).[6]

Quantitative Data:

Obtaining precise quantitative data for specific this compound derivatives across various natural sources is challenging. However, studies on related furan compounds in complex mixtures like coffee provide insight into the concentration levels that can be expected. The following table presents quantitative data for 3-methylfuran found in commercially brewed coffee, serving as a representative example.

Coffee TypeMean Concentration of 3-Methylfuran (ng/g)
Regular Ground6.4
Decaffeinated6.7
Espresso19
Table 1: Mean concentrations of 3-methylfuran in different types of commercially brewed coffee. Data sourced from a study on furans in coffee on the Canadian market.[7]

Experimental Protocols

The isolation and characterization of this compound derivatives from natural sources typically involve a combination of extraction, chromatographic separation, and spectroscopic analysis. Below are detailed methodologies representative of the processes cited in the literature.

Protocol 1: Bioassay-Guided Isolation of a Furan-3-Carboxylate Derivative from a Marine Soft Coral (Representative Protocol)

This protocol is a composite methodology based on the principles of bioassay-guided fractionation for the isolation of bioactive compounds like Pukalide from soft corals.[2][6]

1. Sample Collection and Extraction:

  • Collect specimens of the soft coral (e.g., Sinularia or Pseudopterogorgia elisabethae) via SCUBA and immediately freeze at -20°C.
  • Transport the frozen samples on dry ice and store them at -20°C until extraction.
  • Thoroughly extract the frozen specimen (e.g., 300 g) with ethyl acetate (EtOAc) at room temperature.
  • Concentrate the EtOAc extract under reduced pressure to yield a crude extract.

2. Bioassay-Guided Chromatographic Fractionation:

  • Subject the crude extract to flash chromatography on a silica gel column.
  • Elute the column with a solvent gradient of increasing polarity (e.g., n-hexane/EtOAc).
  • Collect the eluate in multiple fractions.
  • Screen each fraction for the desired biological activity (e.g., anti-inflammatory, cytotoxic, or enzyme inhibitory activity).
  • Select the most active fraction for further purification.

3. High-Performance Liquid Chromatography (HPLC) Purification:

  • Further purify the active fraction by reversed-phase HPLC (RP-HPLC) on a C18 column.
  • Use a gradient elution system, for example, with a mobile phase consisting of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[8]
  • Monitor the elution profile using a diode array detector (DAD).
  • Collect the peaks corresponding to individual compounds.
  • Repeat the purification process until a pure compound is obtained.

4. Structure Elucidation:

  • Determine the structure of the isolated pure compound using a combination of spectroscopic techniques:
  • Mass Spectrometry (MS): Obtain the molecular weight and formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
  • Nuclear Magnetic Resonance (NMR): Perform 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.
  • Infrared (IR) Spectroscopy: Identify key functional groups.
  • UV-Vis Spectroscopy: Analyze the electronic transitions within the molecule.

Protocol 2: Quantitative Analysis of Furan Derivatives in Coffee by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of volatile furans in roasted coffee.[9][10]

1. Sample Preparation:

  • Weigh 5 grams of ground coffee into a headspace vial.
  • Add an internal standard (e.g., d4-furan) for accurate quantification.
  • Immediately crimp-cap the vial.

2. HS-SPME Extraction:

  • Place the vial in a headspace autosampler.
  • Equilibrate the sample at 60°C for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
  • Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the trapped volatile compounds.
  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) with a programmed temperature gradient. For example, start at 35°C, hold for 4 minutes, ramp to 80°C at 16°C/min, then ramp to 230°C at 30°C/min, and hold for 3 minutes. Use helium as the carrier gas.
  • Mass Spectrometry Detection: Operate the mass spectrometer in scan mode (e.g., m/z 35-300) or selected ion monitoring (SIM) mode for higher sensitivity, using electron ionization (EI) at 70 eV.

4. Quantification:

  • Identify the peaks corresponding to the furan derivatives based on their retention times and mass spectra compared to authentic standards.
  • Quantify the compounds by comparing their peak areas to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

Signaling Pathways and Biological Activities

Several naturally occurring furan-3-carboxylate derivatives have been shown to be potent modulators of key cellular signaling pathways, which underlies their significant biological activities.

Wortmannin and the PI3K/Akt/mTOR Signaling Pathway

Wortmannin is a well-characterized inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes. It covalently binds to a lysine residue in the ATP-binding site of the kinase, leading to its irreversible inactivation. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

By inhibiting PI3K, Wortmannin effectively blocks the downstream signaling cascade, preventing the activation of Akt and mTOR. This leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells.[11]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Wortmannin Wortmannin Wortmannin->PI3K Inhibits

Wortmannin inhibits the PI3K/Akt signaling pathway.
Pseudopterosins and the Arachidonic Acid Cascade

The anti-inflammatory effects of pseudopterosins are attributed to their ability to inhibit the release of eicosanoids, such as prostaglandins and leukotrienes. These inflammatory mediators are produced from arachidonic acid by the actions of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Pseudopterosin A has been shown to inhibit the production of prostaglandin E2 (PGE2) and leukotriene C4 (LTC4) in macrophages.[3][12] This suggests that pseudopterosins may act by inhibiting phospholipase A2 (PLA2), the enzyme that releases arachidonic acid from membrane phospholipids, or by directly inhibiting the COX and LOX enzymes.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTC4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pseudopterosins Pseudopterosins Pseudopterosins->PLA2 Inhibit Pseudopterosins->COX Inhibit Pseudopterosins->LOX Inhibit

Pseudopterosins inhibit the arachidonic acid cascade.

Conclusion

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their occurrence in a wide array of organisms, from terrestrial fungi to marine invertebrates, underscores the versatility of the furan-3-carboxylate scaffold in natural product biosynthesis. The potent biological activities exhibited by compounds such as Wortmannin and the pseudopterosins highlight the therapeutic potential of this class of molecules. Further exploration of the natural world, coupled with advanced analytical and bioassay techniques, is likely to uncover novel furan-3-carboxylate derivatives with unique pharmacological properties, paving the way for the development of new therapeutic agents.

References

A Comprehensive Toxicological Profile of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furan-3-carboxylate, a heterocyclic organic compound, is utilized as a building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its toxicological profile, compiled from available data on the compound and structurally related furan derivatives. Due to a lack of extensive direct testing on this compound, this report leverages surrogate data from analogous compounds to provide a robust assessment of potential hazards. This guide summarizes key toxicological data in structured tables, details relevant experimental methodologies, and presents critical biological pathways and experimental workflows through standardized visualizations to support risk assessment and guide future research.

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that are present in various natural and synthetic products. While many furan-containing compounds are valued for their utility in chemical synthesis and as flavoring agents, some have been identified as having significant toxicological properties. The toxicity of many furans is linked to their metabolic activation into reactive intermediates. This guide focuses specifically on the toxicological data available for this compound, supplementing with data from related furan compounds to build a predictive toxicological profile.

Hazard Identification and Classification

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards:

  • Flammable Liquid and Vapor: It is a flammable liquid and presents a fire hazard.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Toxicological Data

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) for this compound were identified. For the related compound, 3-methylfuran, an inhalation LC50 of 6651 mg/m³ (1-hour exposure) in rats has been reported.[2]

Cytotoxicity

Direct cytotoxicity data for this compound is unavailable. However, a study on the structurally similar Methyl-5-(hydroxymethyl)-2-furan carboxylate provides valuable insights into its potential effects on cell viability.

CompoundCell LineAssayEndpointResult (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLaMTTIC50>100
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2MTTIC50>100
Methyl-5-(hydroxymethyl)-2-furan carboxylateVeroMTTIC50>100

Table 1: In Vitro Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate. Data from Phutdhawong et al., 2019.[3]

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, chromosome aberration assay) for this compound have not been identified. However, the parent compound, furan, is known to be genotoxic, primarily through its reactive metabolite.[4][5][6] Furan itself is generally negative in the Ames test without metabolic activation but can show positive results with the addition of a metabolic activation system (S9).[7] The reactive metabolite of furan, cis-2-butene-1,4-dial (BDA), is a known genotoxic agent that can induce DNA damage and chromosomal aberrations.[4][5][6]

Carcinogenicity

There are no carcinogenicity studies available for this compound. The parent compound, furan, is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals.[8] Chronic exposure to furan has been shown to cause liver cancer in rodents.[9][10]

Mechanism of Toxicity: Metabolic Activation

The toxicity of many furan derivatives is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[11][12] This metabolic process is believed to be a key step in the manifestation of their toxic effects.

Proposed Metabolic Pathway

The proposed metabolic activation pathway for furan involves its oxidation to a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[11][12] This intermediate can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[11][13] It is plausible that this compound undergoes a similar metabolic activation.

Metabolic Activation of Furan cluster_0 Phase I Metabolism cluster_1 Cellular Damage Furan_Derivative This compound Reactive_Metabolite Reactive Electrophilic Intermediate (e.g., enedial) Furan_Derivative->Reactive_Metabolite Oxidation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Furan_Derivative Adduct_Formation Adduct Formation Reactive_Metabolite->Adduct_Formation Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Adduct_Formation Toxicity Cytotoxicity & Genotoxicity Adduct_Formation->Toxicity

Caption: Proposed metabolic activation pathway of this compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and widely used in the field of toxicology.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[14]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[16][17]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[16][17] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[7][17]

Protocol Outline:

  • Preparation: Prepare different concentrations of the test compound.

  • Exposure: In separate tubes for each bacterial strain (with and without S9 mix), combine the test compound, bacteria, and either vehicle or S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Ames Test Workflow Start Start Preparation Prepare test compound concentrations Start->Preparation Exposure Expose Salmonella strains (with and without S9 mix) Preparation->Exposure Plating Plate on histidine-free medium Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Data_Analysis Assess mutagenic potential Colony_Counting->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Genotoxicity: In Vitro Chromosomal Aberration Test

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[18][19]

Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are harvested, stained, and examined microscopically for chromosomal aberrations.[18][19]

Protocol Outline:

  • Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Exposure: Treat the cells with various concentrations of the test compound for a short period (with and without S9) and a longer period (without S9).

  • Harvesting: Add a metaphase-arresting agent (e.g., colcemid), harvest the cells, and treat them with a hypotonic solution.

  • Fixation and Staining: Fix the cells, drop them onto microscope slides, and stain them.

  • Microscopic Analysis: Score a predetermined number of metaphases for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Chromosomal Aberration Test Workflow Start Start Cell_Culture Culture mammalian cells Start->Cell_Culture Compound_Exposure Expose cells to test compound (with and without S9 mix) Cell_Culture->Compound_Exposure Cell_Harvesting Harvest metaphase cells Compound_Exposure->Cell_Harvesting Slide_Preparation Prepare and stain chromosome spreads Cell_Harvesting->Slide_Preparation Microscopic_Analysis Score for chromosomal aberrations Slide_Preparation->Microscopic_Analysis Data_Analysis Assess clastogenic potential Microscopic_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for the in vitro chromosomal aberration test.

Conclusion and Future Directions

The available data, primarily from structurally related furan compounds, suggest that this compound should be handled with care, assuming it possesses irritant properties and has the potential for metabolic activation into toxic intermediates. The primary toxicological concerns for furan derivatives are hepatotoxicity and carcinogenicity, which are linked to genotoxic mechanisms initiated by metabolic activation.

To establish a definitive toxicological profile for this compound, the following studies are recommended:

  • Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50 and LC50 values.

  • In vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes) to determine its IC50.

  • A full battery of genotoxicity tests , including the Ames test and an in vitro chromosomal aberration assay, to assess its mutagenic and clastogenic potential.

  • In vivo repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Metabolism studies to confirm its metabolic pathway and identify any reactive intermediates.

This guide serves as a foundational resource for researchers and drug development professionals. The provided data and protocols should be used to inform safe handling practices and to design further toxicological evaluations to fully characterize the safety profile of this compound.

References

A Technical Guide to the Solubility of Methyl furan-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl furan-3-carboxylate in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and materials science, where it may serve as a key intermediate or building block. This document compiles available qualitative data and presents a generalized experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For a liquid solute like this compound, this is often expressed in terms of miscibility or as a quantitative value such as grams per 100 mL ( g/100 mL) or mole fraction (χ). The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.

This compound is a moderately polar compound due to the presence of the ester functional group and the furan ring. This polarity dictates its solubility profile in different organic solvents.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

  • Water: Limited solubility. The hydrophobic nature of the furan ring counteracts the polarity of the ester group, leading to poor miscibility with water. An estimated aqueous solubility is approximately 13.32 g/L at 25°C.[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group and have dipole-dipole interactions, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): Good solubility is expected. The polarity of these solvents allows for effective solvation of the polar regions of the this compound molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated compared to polar solvents. While the furan ring has some nonpolar character, the dominant polar ester group limits its miscibility with nonpolar hydrocarbons.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity IndexHypothetical Solubility at 25°C ( g/100 mL)
MethanolCH₃OH5.1> 50 (Miscible)
EthanolC₂H₅OH4.3> 50 (Miscible)
DichloromethaneCH₂Cl₂3.1> 50 (Miscible)
AcetoneC₃H₆O5.1> 50 (Miscible)
Ethyl AcetateC₄H₈O₂4.4> 50 (Miscible)
TolueneC₇H₈2.4~ 20
n-HexaneC₆H₁₄0.1< 5

Disclaimer: The data in this table is illustrative and intended for guidance only. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following section details a generalized isothermal gravimetric method for determining the solubility of liquid this compound in an organic solvent. This method is robust and can be adapted for various solute-solvent systems.

Principle

A saturated solution of this compound in the chosen solvent is prepared at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solute is used to calculate the solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials with airtight caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of a separate liquid phase or undissolved droplets after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow for phase separation.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant using a pre-warmed pipette to avoid temperature-induced precipitation. To remove any potential micro-droplets, pass the solution through a chemically resistant syringe filter.

    • Transfer the collected saturated solution to a pre-weighed, dry evaporating dish or vial.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of approximately 155°C is recommended, for example, 60-80°C under vacuum).

    • Continue drying until a constant mass of the solute is achieved.

    • Weigh the evaporating dish with the dry solute.

  • Calculation:

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of the solute = (Mass of dish + solute) - (Mass of empty dish)

    • Mass of the solvent = Mass of the saturated solution - Mass of the solute

    • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent in a vial prep2 Seal vial and place in temperature-controlled bath prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow phases to separate prep3->samp1 samp2 Withdraw a known volume of the supernatant samp1->samp2 samp3 Filter the sample samp2->samp3 ana1 Weigh the collected saturated solution samp3->ana1 ana2 Evaporate the solvent in a drying oven ana1->ana2 ana3 Weigh the remaining solute ana2->ana3 calc1 Calculate the mass of solute and solvent ana3->calc1 calc2 Determine solubility in g/100g or g/100mL calc1->calc2 end end calc2->end Final Result

Caption: Workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively published, its molecular structure suggests good solubility in polar organic solvents and limited solubility in water and nonpolar solvents. For research and development purposes requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. The information and methodologies presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective handling and application of this compound.

References

A Technical Guide to the Thermochemical Properties of Methyl Furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of methyl furan-3-carboxylate. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of experimentally determined or theoretically calculated thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, for this specific compound. However, significant research has been conducted on the parent compound, 3-furancarboxylic acid, providing a robust framework for understanding the energetic properties of this class of molecules.

This document summarizes the available physical properties of this compound and presents a detailed overview of the established experimental and computational methodologies used to determine the thermochemical properties of furan derivatives. By detailing the protocols for calorimetry and high-level ab initio calculations applied to 3-furancarboxylic acid, this guide serves as a vital resource for researchers seeking to characterize this compound or similar compounds. It provides the necessary theoretical and practical foundation to design experiments or computational studies to fill the existing data gap.

Introduction

This compound is a furan derivative with potential applications in the synthesis of biologically active molecules and as a building block in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, reaction optimization, safety assessments, and computational modeling of its behavior. These properties, including the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), govern the energy changes in chemical reactions and are fundamental to predicting reaction equilibria and kinetics.

Despite its relevance, there is a conspicuous lack of published thermochemical data for this compound. This guide aims to bridge this gap by:

  • Presenting the known physical properties of this compound.

  • Detailing the established experimental and theoretical methods for determining thermochemical properties, using the well-studied parent compound, 3-furancarboxylic acid, as a primary example.

  • Providing clear visualizations of the scientific workflows involved in these determinations.

Physical Properties of this compound

While thermochemical data is not available, a number of basic physical properties for this compound have been reported in chemical databases and by commercial suppliers. These are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₆O₃[1][2]
Molecular Weight 126.11 g/mol [1][2]
Boiling Point 64°C at 4 mmHg[3]
Density 1.17 g/cm³[3]
Refractive Index 1.4670 to 1.4700 at 20°C[3]
Appearance Pale yellow to colorless liquid[3]
CAS Number 13129-23-2[3]

Table 1: Summary of known physical properties of this compound.

Thermochemical Data of 3-Furancarboxylic Acid: A Proxy

In the absence of data for the methyl ester, the thermochemical properties of its parent, 3-furancarboxylic acid, provide the most relevant point of comparison. A comprehensive study by Roux et al. experimentally determined the enthalpies of combustion and sublimation, allowing for the calculation of the gas-phase enthalpy of formation.[4][5] These key values are presented in Table 2.

Thermochemical PropertyValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Combustion (ΔcH°(cr))-2126.3 ± 0.8Static Bomb Combustion Calorimetry
Standard Molar Enthalpy of Sublimation (ΔsubH°(298.15 K))87.1 ± 0.5Calvet Microcalorimetry (Torsion-effusion)
Standard Molar Enthalpy of Formation in Crystalline Phase (ΔfH°(cr))-423.4 ± 1.0Derived from Enthalpy of Combustion
Standard Molar Enthalpy of Formation in Gas Phase (ΔfH°(g)) -336.3 ± 1.1 Derived from Crystalline Phase and Sublimation Enthalpies

Table 2: Experimental thermochemical data for 3-Furancarboxylic Acid at T = 298.15 K.[4][6]

Experimental Determination of Thermochemical Properties

The determination of the gas-phase enthalpy of formation, a cornerstone of thermochemistry, is typically achieved through a combination of experimental techniques that measure the enthalpy of combustion and the enthalpy of phase change (vaporization or sublimation).

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

This method is used to measure the energy of combustion of a solid or liquid sample at constant volume.[4]

Methodology:

  • Sample Preparation: A pellet of the purified, solid sample (e.g., 3-furancarboxylic acid) of known mass is placed in a crucible inside a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the final combustion products are in a well-defined state.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a calorimeter vessel. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.

  • Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is precisely measured over time.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, under identical conditions.[7]

  • Data Correction: The raw data is corrected for the energy of ignition, the formation of nitric acid from residual nitrogen, and for standard state conditions (the Washburn correction) to determine the standard internal energy of combustion (ΔcU°).

  • Calculation of Enthalpy: The standard enthalpy of combustion (ΔcH°) is then calculated from the standard internal energy of combustion. From this, the standard enthalpy of formation in the condensed phase (e.g., crystalline, ΔfH°(cr)) can be derived using known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[8]

Enthalpy of Sublimation/Vaporization

To determine the gas-phase enthalpy of formation, the enthalpy of phase change from the condensed state to the gaseous state must be measured. For solids like 3-furancarboxylic acid, this is the enthalpy of sublimation (ΔsubH°).

Methodology (Calvet Microcalorimetry / Knudsen Effusion):

  • Principle: The vapor pressure of the substance is measured as a function of temperature.[4] The Knudsen effusion method can be used, where the sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion into a vacuum is measured.

  • Measurement: The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of the ln(p) vs. 1/T plot.

  • Direct Calorimetry: Alternatively, a Calvet-type microcalorimeter can be used to directly measure the heat absorbed during the isothermal sublimation of the sample.

  • Temperature Adjustment: The measured enthalpy of sublimation is adjusted to the standard reference temperature of 298.15 K.

The overall experimental workflow to obtain the gas-phase enthalpy of formation is illustrated in the diagram below.

G cluster_exp Experimental Workflow sample Purified Solid Sample (e.g., 3-Furancarboxylic Acid) combustion Static Bomb Combustion Calorimetry sample->combustion sublimation Calvet Microcalorimetry or Knudsen Effusion sample->sublimation delta_c ΔcH°(cr) (Enthalpy of Combustion) combustion->delta_c delta_sub ΔsubH° (Enthalpy of Sublimation) sublimation->delta_sub delta_f_cr ΔfH°(cr) (Enthalpy of Formation, Crystalline Phase) delta_c->delta_f_cr Using known ΔfH° of products (CO₂, H₂O) delta_f_g ΔfH°(g) (Enthalpy of Formation, Gas Phase) delta_sub->delta_f_g Hess's Law delta_f_cr->delta_f_g

Figure 1: Experimental workflow for determining the gas-phase standard enthalpy of formation.

Theoretical Determination of Thermochemical Properties

High-level ab initio molecular orbital calculations provide a powerful tool for predicting thermochemical properties, complementing experimental data and offering insights where experiments are challenging.

Methodology (Gaussian-n Theory): High-accuracy composite methods like Gaussian-2 (G2) or G2(MP2) are employed to approximate the results of very high-level calculations with more computationally tractable steps.[4][6]

  • Geometry Optimization: The molecular structure of the compound (e.g., 3-furancarboxylic acid) is optimized at a lower level of theory, such as B3LYP/6-31G(d), to find the lowest energy conformation.

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, QCISD(T)) with progressively larger basis sets.

  • Energy Combination: The results are combined in a specific, predefined manner to extrapolate to a high-accuracy total electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reaction schemes.

    • Atomization: The calculated total energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. This requires highly accurate theoretical and experimental atomic data.

    • Isodesmic Reactions: A hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules for the reaction, errors in the quantum chemical calculations tend to cancel, leading to a more accurate determination of the enthalpy of formation for the target molecule.

The workflow for theoretical calculation is depicted in the diagram below.

G cluster_theo Theoretical Workflow start Target Molecule (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt vib_freq Vibrational Frequencies (ZPVE & Thermal Corrections) geom_opt->vib_freq high_level High-Level Single-Point Energy Calculations (e.g., G2, G2(MP2)) geom_opt->high_level vib_freq->high_level total_energy Calculated Absolute Enthalpy at 298.15 K high_level->total_energy isodesmic Isodesmic Reaction Scheme (Bond-conserving reaction) total_energy->isodesmic Input for target molecule delta_f_g ΔfH°(g) (Calculated Gas-Phase Enthalpy of Formation) isodesmic->delta_f_g Using known ΔfH° of other reaction species

Figure 2: Workflow for the theoretical calculation of the gas-phase standard enthalpy of formation.

Conclusion and Future Work

This guide confirms the current absence of published thermochemical data for this compound. However, by leveraging the detailed experimental and theoretical studies on its parent compound, 3-furancarboxylic acid, we have provided a comprehensive roadmap for researchers to determine these vital properties. The experimental protocols for combustion calorimetry and sublimation enthalpy measurement, along with the framework for high-level computational chemistry, offer clear pathways to obtaining the standard enthalpy of formation, entropy, and heat capacity.

It is recommended that future work prioritize the experimental determination of the enthalpy of combustion and enthalpy of vaporization for this compound. These results would not only fill a critical data gap but also serve as a benchmark for validating and refining theoretical models for this and other substituted furan compounds, which are of growing importance in pharmaceutical and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl Furan-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl furan-3-carboxylate, a valuable building block in medicinal chemistry and materials science.[1] The primary method detailed is the Fischer esterification of furan-3-carboxylic acid, a robust and widely applicable method for the preparation of esters from carboxylic acids and alcohols.[2][3][4] This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The furan moiety is a prevalent scaffold in numerous biologically active compounds. This document outlines a standard laboratory procedure for the synthesis of this compound via the acid-catalyzed esterification of furan-3-carboxylic acid with methanol.

Data Presentation

Table 1: Properties of Reactant and Product
CompoundFuran-3-carboxylic acidThis compound
Synonyms 3-Furoic acid, 3-CarboxyfuranMethyl 3-furoate, 3-(Methoxycarbonyl)furan
CAS Number 488-93-713129-23-2
Molecular Formula C₅H₄O₃C₆H₆O₃
Molecular Weight 112.08 g/mol 126.11 g/mol
Appearance White to off-white crystalline powderColorless to pale yellow liquid
Melting Point 120-124 °CNot applicable
Boiling Point Not available64°C / 4mmHg
Density Not available~1.17 g/mL

Data sourced from[1][5][6][7][8][9]

Table 2: Key Reaction Parameters for Fischer Esterification
ParameterValue/Description
Starting Material Furan-3-carboxylic acid
Reagent Methanol (reagent and solvent)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Reaction Type Fischer Esterification
Temperature Reflux (approx. 65 °C)
Reaction Time 2-4 hours (monitor by TLC)
Work-up Neutralization, Extraction, Washing, Drying
Purification Distillation or Column Chromatography

Experimental Protocol

Materials and Equipment
  • Furan-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for distillation or flash column chromatography

  • TLC plates and developing chamber

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Perform the extraction three times to ensure all the product is recovered.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain a clear solution of the product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

Reaction_Pathway furan_acid Furan-3-carboxylic Acid reagents furan_acid->reagents methanol Methanol methanol->reagents product This compound water Water reagents->product + H₂SO₄ (cat.) (Reflux) Experimental_Workflow start Start dissolve Dissolve Furan-3-carboxylic Acid in Methanol start->dissolve add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool_quench Cool and Quench with Water reflux->cool_quench neutralize Neutralize with NaHCO₃ cool_quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation/ Chromatography evaporate->purify end Pure this compound purify->end

References

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl scaffolds.[3][4][5] Furan derivatives, as prevalent structural motifs in numerous biologically active compounds and pharmaceuticals, are valuable building blocks. The Suzuki coupling of substituted furans, such as methyl furan-3-carboxylate, provides a direct route to novel 3-arylfurans, which are key intermediates in the development of new therapeutic agents and functional materials.[6]

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar furan-based systems.[7] The included data summarizes typical reaction conditions and expected outcomes, offering a valuable resource for researchers engaged in the synthesis of functionalized heterocyclic compounds.

Reaction Scheme

The general scheme for the Suzuki coupling of a halo-furan (in this case, a bromo- or iodo-substituted this compound is implied as the starting material, a common practice in Suzuki reactions) with an arylboronic acid is depicted below.

Scheme 1: Suzuki Coupling Reaction for the Synthesis of Methyl 2-aryl-furan-3-carboxylate.

Reaction Scheme

(Note: X represents a halide, typically Br or I)

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of furan derivatives with arylboronic acids, adapted from similar reported procedures. These values can serve as a baseline for optimizing the reaction with this compound.

EntryFuran SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromofuran2-Methylphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Ethanol/Water8012~85-95
22,4-DibromofuranPhenylboronic acidPd(OAc)₂ (5)NoneNa₂CO₃DMF/Water754~80-90
3Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidPd(II)-complex (0.1)-Cs₂CO₃Toluene150 (MW)0.497
43-Bromofuran4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/Water906~90

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of a halogenated this compound with an arylboronic acid.

Materials and Reagents:

  • Methyl 2-bromo-furan-3-carboxylate (or corresponding iodo-derivative)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF/Water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (manifold or balloon)

  • Septa, needles, and standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-bromo-furan-3-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) and, if required, the ligand (e.g., PPh₃, 0.06 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously for the specified time (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired methyl 2-aryl-furan-3-carboxylate.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A Reaction Setup: - Methyl 2-halo-furan-3-carboxylate - Arylboronic acid - Base B Inert Atmosphere Purge (Argon or Nitrogen) A->B C Catalyst and Ligand Addition B->C D Degassed Solvent Addition C->D E Heating and Stirring D->E F Reaction Monitoring (TLC) E->F G Work-up: - Cooling - Dilution - Extraction F->G Reaction Complete H Purification: - Column Chromatography G->H I Characterization: - NMR, MS H->I Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln Reactant1 R¹-X (Aryl Halide) PdII_A R¹-Pd(II)Ln-X PdII_B R¹-Pd(II)Ln-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product R¹-R² (Coupled Product) PdII_B->Product Reductive Elimination Reactant1->PdII_A Oxidative Addition Reactant2 R²-B(OR)₂ (Boronic Acid) Reactant2->PdII_A Base Base Base->Reactant2

References

Application Notes and Protocols: Grignard Reaction of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Its application to heterocyclic compounds, such as furan derivatives, provides a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and drug development. Methyl furan-3-carboxylate is a readily available starting material that can be transformed into a variety of valuable 3-substituted furan building blocks through reaction with Grignard reagents.

This document provides detailed application notes and protocols for the Grignard reaction of this compound. The primary outcome of this reaction is the formation of tertiary alcohols, resulting from the double addition of the Grignard reagent to the ester functionality. Understanding the reaction pathway, potential side reactions, and precise experimental conditions is crucial for achieving high yields and purity of the desired products.

Reaction Principle and Mechanism

The reaction of this compound with a Grignard reagent (R-MgX) proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

  • First Addition (Nucleophilic Acyl Substitution): The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating the methoxide group (-OCH₃) to yield a 3-acylfuran (a ketone).

  • Second Addition (Nucleophilic Addition): The newly formed ketone is typically more reactive than the starting ester towards the Grignard reagent. Therefore, a second equivalent of the Grignard reagent rapidly adds to the ketone carbonyl, forming a magnesium alkoxide intermediate.

  • Acidic Work-up: The reaction mixture is quenched with an acidic solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final tertiary alcohol product.

It is important to note that isolating the intermediate 3-acylfuran is generally challenging under standard Grignard reaction conditions due to its high reactivity.[1][2]

Potential Side Reactions

Several side reactions can occur during the Grignard reaction of this compound, potentially impacting the yield and purity of the desired tertiary alcohol.

  • Deprotonation of the Furan Ring: Grignard reagents are strong bases and can deprotonate the acidic protons of the furan ring, particularly at the C2 and C5 positions. This leads to the consumption of the Grignard reagent and the formation of byproducts.

  • Enolization of the Intermediate Ketone: The intermediate 3-acylfuran can be deprotonated at the α-carbon by the Grignard reagent, forming an enolate. This is more prevalent with sterically hindered Grignard reagents.

  • Reduction of the Intermediate Ketone: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the intermediate ketone to a secondary alcohol.

  • Ring Opening: While less common under standard conditions, highly reactive Grignard reagents or elevated temperatures could potentially lead to the opening of the furan ring.

Experimental Protocols

The following are generalized protocols for the preparation of a Grignard reagent and its subsequent reaction with this compound. Caution: Grignard reactions are highly exothermic and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Preparation of Phenylmagnesium Bromide and Reaction with this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer)

  • Inert atmosphere setup (nitrogen or argon line)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium and remove any residual moisture.

    • Allow the flask to cool to room temperature.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings.

    • Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.

Data Presentation

While specific quantitative data for the Grignard reaction of this compound is not extensively available in a single comprehensive source, the following table provides representative data based on analogous reactions with esters. Yields are highly dependent on the specific Grignard reagent used and the reaction conditions.

Grignard Reagent (R-MgX)ProductExpected Yield Range (%)
Phenylmagnesium BromideDi(phenyl)(furan-3-yl)methanol60-80
Methylmagnesium Iodide2-(Furan-3-yl)propan-2-ol50-70
Ethylmagnesium Bromide3-(Furan-3-yl)pentan-3-ol55-75
Isopropylmagnesium Chloride2-Methyl-1-(furan-3-yl)-1-phenylpropan-1-ol40-60 (Yield may be lower due to steric hindrance and potential reduction)

Note: The expected yields are estimates and may vary. Optimization of reaction conditions is recommended for each specific substrate and reagent.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_workup Work-up and Purification reagent_prep Activate Mg with I₂ add_halide Add Alkyl/Aryl Halide in Anhydrous Ether/THF reagent_prep->add_halide reflux Reflux to Form R-MgX add_halide->reflux cool_grignard Cool Grignard Reagent to 0 °C reflux->cool_grignard add_ester Add this compound cool_grignard->add_ester warm_rt Warm to Room Temperature add_ester->warm_rt quench Quench with aq. NH₄Cl warm_rt->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Tertiary Alcohol

Caption: Experimental workflow for the Grignard reaction.

Grignard_Reaction_Mechanism cluster_side Potential Side Reactions start This compound + 2 R-MgX intermediate1 Tetrahedral Intermediate 1 start->intermediate1 1st R-MgX Addition deprotonation Furan Ring Deprotonation start->deprotonation R-MgX (Base) ketone 3-Acylfuran (Ketone) intermediate1->ketone Elimination of -OCH₃ intermediate2 Magnesium Alkoxide ketone->intermediate2 2nd R-MgX Addition enolization Enolization of Ketone ketone->enolization R-MgX (Base) product Tertiary Alcohol intermediate2->product Acidic Work-up (H₃O⁺)

Caption: Reaction pathway of the Grignard reaction.

References

Application Notes and Protocols: Methyl Furan-3-carboxylate as a Versatile Building Block for Fungicidal Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl furan-3-carboxylate is a valuable and versatile heterocyclic building block in medicinal chemistry and agrochemical research. Its furan ring system is a key structural motif in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent succinate dehydrogenase (SDH) inhibitor fungicides. Furan-3-carboxamide derivatives have demonstrated significant efficacy as antifungal agents by targeting the mitochondrial respiratory chain.[1][2][3]

Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts the fungal cell's energy production, leading to its death. This mechanism of action is a well-established target for the development of modern fungicides.[4][5][6]

This document will focus on the synthesis of a representative furan-3-carboxamide-based SDH inhibitor, providing a step-by-step protocol, quantitative data for a series of related compounds, and a visualization of the underlying biological pathway.

Data Presentation: In Vitro Antifungal Activity and SDH Inhibition

The following table summarizes the in vitro antifungal activity (EC₅₀) and succinate dehydrogenase (SDH) inhibitory activity (IC₅₀) of a series of synthesized furan-3-carboxamide derivatives. These compounds were designed and evaluated for their potential as agricultural fungicides.

Compound IDTarget FungusEC₅₀ (mg/L)SDH IC₅₀ (µM)
4b H2-chlorophenylSclerotinia sclerotiorum1.1±0.1>50
4g H2-trifluoromethylphenylSclerotinia sclerotiorum0.8±0.11.01±0.21
4h H2,4-dichlorophenylSclerotinia sclerotiorum0.9±0.110.32±1.23
4i H2-chloro-4-trifluoromethylphenylSclerotinia sclerotiorum0.140±0.0344.53±0.19
5j Cl2-trifluoromethylphenylSclerotinia sclerotiorum1.1±0.18.76±0.98
Boscalid --Sclerotinia sclerotiorum0.645±0.0233.51±2.02

Data adapted from Yang et al., J. Agric. Food Chem. 2021, 69, 45, 13373–13385.[2][3]

Experimental Protocols

The following protocols describe a plausible synthetic route to a potent furan-3-carboxamide SDH inhibitor, using this compound as the starting material. The synthesis involves three main stages: hydrolysis of the methyl ester, formation of the acyl chloride, and subsequent amidation.

Stage 1: Hydrolysis of this compound to Furan-3-carboxylic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate (furan-3-carboxylic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Stage 2: Synthesis of Furan-3-carbonyl Chloride

Materials:

  • Furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of furan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude furan-3-carbonyl chloride, which is typically used in the next step without further purification.

Stage 3: Amidation to Synthesize a Furan-3-carboxamide Derivative (e.g., Compound 4i analogue)

Materials:

  • Furan-3-carbonyl chloride

  • Substituted aniline (e.g., 2-amino-5-chlorobenzotrifluoride for a compound analogous to 4i)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of crude furan-3-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final furan-3-carboxamide.

Visualizations

Synthetic Workflow

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Amidation A This compound B Furan-3-carboxylic acid A->B 1. NaOH, MeOH/H₂O 2. HCl C Furan-3-carboxylic acid D Furan-3-carbonyl chloride C->D SOCl₂, cat. DMF, DCM E Furan-3-carbonyl chloride G Furan-3-carboxamide (SDH Inhibitor) E->G Et₃N, DCM F Substituted Aniline F->G Et₃N, DCM G cluster_0 Mitochondrial Inner Membrane cluster_1 Electron Transport Chain cluster_2 TCA Cycle cluster_3 Energy Production C1 Complex I Q Coenzyme Q C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q Fumarate Fumarate C2->Fumarate C3 Complex III CytC Cytochrome c C3->CytC C4 Complex IV ATP_Synthase ATP Synthase O2 O₂ C4->O2 H₂O Q->C3 CytC->C4 ATP ATP ATP_Synthase->ATP H⁺ gradient Succinate Succinate Succinate->C2 e⁻ Inhibitor Furan-3-carboxamide Inhibitor Inhibitor->C2 Inhibition ADP ADP + Pi

References

Application Notes and Protocols: Polymerization Reactions Involving Methyl Furan-3-Carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches reveal a notable scarcity of published research specifically detailing the polymerization of methyl furan-3-carboxylate. The majority of research on furan-based polymers focuses on derivatives of 2,5-furandicarboxylic acid (FDCA), which are readily accessible from biomass. This document, therefore, provides a comprehensive overview of established furan polymerization techniques and extrapolates potential, hypothetical pathways and applications for polymers derived from furan-3-carboxylic acid, supported by data from analogous, well-studied furanic polymers.

Introduction to Furan-Based Polymers

Furan-based polymers are a class of materials derived from renewable resources, offering a sustainable alternative to petroleum-based plastics.[1] The furan ring, a five-membered aromatic heterocycle, can be sourced from the dehydration of sugars.[1] These polymers exhibit a wide array of properties, including high thermal stability, excellent gas barrier capabilities, and tunable mechanical characteristics, making them suitable for applications in packaging, advanced materials, and biomedicine.[2][3] A significant area of application for functionalized furan polymers is in drug delivery, where their biocompatibility and the ability to form nanoparticles are leveraged.[4][5]

The reactivity of the furan ring and the functional groups that can be attached to it allow for various polymerization methods, including step-growth polymerization, chain-growth polymerization, and Diels-Alder reactions for creating crosslinked or self-healing materials.[1][6]

Potential Polymerization Pathways for Furan-3-Carboxylate Derivatives

While direct polymerization of the monofunctional this compound is not documented, it can be conceptualized as a comonomer or can be chemically modified to a polymerizable, difunctional monomer.

Hypothetical Polycondensation of a Difunctional Furan-3-Carboxylate Monomer

This compound can be envisioned as a precursor to a difunctional monomer suitable for polycondensation. For instance, it could be converted to a diol, diacid, or diamine derivative. The following workflow illustrates a hypothetical polycondensation to form a polyester.

hypothetical_polycondensation cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Methyl_furan_3_carboxylate This compound Difunctional_Monomer Diol-functionalized furan-3-carboxylate (Hypothetical) Methyl_furan_3_carboxylate->Difunctional_Monomer Chemical Modification Polycondensation Polycondensation Difunctional_Monomer->Polycondensation Diacid_Comonomer Diacid Comonomer (e.g., Adipic Acid) Diacid_Comonomer->Polycondensation Polyester Furan-3-carboxylate containing Polyester Polycondensation->Polyester

Caption: Hypothetical workflow for polyester synthesis from a furan-3-carboxylate derivative.

Enzymatic Polymerization

Enzymatic polymerization, particularly using lipases like Candida antarctica lipase B (CALB), is a green and effective method for synthesizing furan-based polyesters and polyamides.[7][8] This method offers mild reaction conditions and high selectivity.[7] It is plausible that a difunctional derivative of furan-3-carboxylic acid could be polymerized using this technique.

Comparative Properties of Furan-Based Polymers

As no experimental data exists for poly(this compound), the following table summarizes key quantitative data for well-characterized polymers derived from 2,5-furandicarboxylic acid to provide a benchmark for the potential properties of furan-based polymers.

Polymer NameMonomersMolecular Weight (Mw, g/mol )Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Modulus (GPa)Elongation at Break (%)
Poly(ethylene furanoate) (PEF)Ethylene glycol, Dimethyl 2,5-furandicarboxylate~30,000 - 83,000[2]75 - 85210 - 2202.0 - 4.05 - 10
Poly(butylene furanoate) (PBF)1,4-Butanediol, Dimethyl 2,5-furandicarboxylate~40,000 - 60,00035 - 45170 - 1801.0 - 2.0100 - 200
Poly(hexamethylene furanoate) (PHF)1,6-Hexanediol, Dimethyl 2,5-furandicarboxylate~30,000 - 50,00015 - 25140 - 1500.5 - 1.0> 200
Furan-based Copolyester[9]Dimethyl 2,5-furandicarboxylate, 2,5-bis(hydroxymethyl)furan, aliphatic diolsup to 35,000[9]VariesVariesNot ReportedNot Reported

Potential Applications in Drug Development

Furan-functionalized polymers have shown significant promise in the field of drug delivery.[4][5] Copolymers can self-assemble into nanoparticles that are capable of encapsulating hydrophobic drugs.[4] The furan moiety can also be used for "click" chemistry, such as the Diels-Alder reaction with maleimides, to conjugate targeting ligands like antibodies to the surface of these nanoparticles for targeted drug delivery.[4][5]

drug_delivery_pathway cluster_synthesis Nanoparticle Formulation cluster_targeting Targeting cluster_delivery Cellular Delivery Furan_Polymer Amphiphilic Furan-containing Copolymer Self_Assembly Self-Assembly in Aqueous Solution Furan_Polymer->Self_Assembly Nanoparticle Drug-loaded Nanoparticle Self_Assembly->Nanoparticle Conjugation Diels-Alder Reaction Nanoparticle->Conjugation Drug Hydrophobic Drug Drug->Self_Assembly Antibody Maleimide-modified Antibody Antibody->Conjugation Targeted_NP Targeted Nanoparticle Conjugation->Targeted_NP Binding Receptor Binding Targeted_NP->Binding Target_Cell Target Cell Target_Cell->Binding Internalization Internalization & Drug Release Binding->Internalization

Caption: Targeted drug delivery workflow using furan-functionalized nanoparticles.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the synthesis of a polyester from a difunctional furan-3-carboxylate derivative. These are intended to serve as a general guideline for researchers.

Synthesis of a Diol-Functionalized Furan-3-Carboxylate Monomer (Hypothetical)

This protocol outlines a conceptual pathway for the synthesis of a diol monomer from this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by dilute HCl to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to yield the hypothetical diol-functionalized furan-3-carboxylate.

Melt Polycondensation for Polyester Synthesis (Hypothetical)

This protocol describes a general two-step melt polycondensation for synthesizing a polyester from the hypothetical diol monomer and a diacid comonomer.

Materials:

  • Hypothetical diol-functionalized furan-3-carboxylate

  • Dimethyl adipate (or another suitable diacid ester)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • High-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column.

Procedure:

Step 1: Transesterification

  • Charge the polymerization reactor with the hypothetical diol monomer, dimethyl adipate (in a slight molar excess of the diol), and the catalyst (e.g., 200-500 ppm).

  • Heat the reactor to 160-190 °C under a nitrogen atmosphere with mechanical stirring.

  • Methanol will be generated as a byproduct and should be collected in the distillation column.

  • Continue this step until approximately 90% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Gradually increase the temperature to 220-250 °C.

  • Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.

  • Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.

  • Pelletize the resulting polyester for further characterization.

Conclusion

While there is a significant gap in the literature regarding the polymerization of this compound, the rich chemistry of other furan-based polymers provides a strong foundation for future research in this area. The development of synthetic routes to difunctional furan-3-carboxylate monomers could open up new avenues for creating novel bio-based polymers with unique properties. The potential applications of such polymers, particularly in the biomedical field, warrant further investigation into the synthesis and characterization of this under-explored class of furanic materials. Researchers are encouraged to build upon the established principles of furan polymer chemistry to explore the potential of 3-substituted furan monomers.

References

Application Notes and Protocols for the Hydrolysis of Methyl furan-3-carboxylate to furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of more complex molecular architectures. The synthesis of this key intermediate is frequently achieved through the hydrolysis of its corresponding methyl ester, methyl furan-3-carboxylate. This document provides detailed application notes and experimental protocols for the efficient conversion of this compound to furan-3-carboxylic acid via chemical hydrolysis. Both base-catalyzed (saponification) and acid-catalyzed methods are discussed, offering flexibility to accommodate various substrate sensitivities and laboratory preferences.

Reaction Mechanisms

The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either a base or an acid.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis due to its irreversible nature. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion. A final acidification step is required to protonate the carboxylate and afford the desired furan-3-carboxylic acid.[1][2]

Acid-Catalyzed Hydrolysis: This is a reversible process and represents the reverse of Fischer esterification.[3] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically employed.[3]

Comparative Data on Ester Hydrolysis

The following table summarizes various reported conditions for the hydrolysis of this compound and related esters, providing a comparative overview of different catalytic systems and their efficiencies.

SubstrateCatalyst/ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
Unspecified Ester30% aq. NaOHMethanolReflux498
Methyl 3-methyl-2-furoate20% aq. NaOHWaterReflux290-93
Methyl BenzoateLiOHTHF/WaterRoom Temp.Not Specified88
Ethyl 2-fluoropentanoate1 M NaOHMethanol/WaterRoom Temp.5Not Specified
Methyl 2,6-diisopropoxybenzoateKOHMethanol/Water801398

Experimental Protocols

Below are detailed protocols for the base-catalyzed and acid-catalyzed hydrolysis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol is adapted from a general procedure for the saponification of furan esters and is expected to provide a high yield of furan-3-carboxylic acid.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Addition of Base: To this solution, add a 20% aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the aqueous residue, add deionized water and transfer the solution to a separatory funnel. d. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material. Discard the organic layer. e. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of furan-3-carboxylic acid should form.

  • Isolation: a. Extract the acidified aqueous layer with ethyl acetate (3x). b. Combine the organic extracts and wash with brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Filter the solution to remove the drying agent. e. Remove the solvent under reduced pressure to yield the crude furan-3-carboxylic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol is a general method for acid-catalyzed ester hydrolysis. Note that this reaction is reversible.

Materials:

  • This compound

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 1-6 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with a large excess of dilute acid (e.g., 10-20 eq of water from the dilute acid).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for several hours. Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic extracts and wash with water, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter the solution. c. Concentrate the filtrate under reduced pressure to afford the crude furan-3-carboxylic acid.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Visualized Workflows and Pathways

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start This compound reagents Add Base (e.g., NaOH) or Acid (e.g., HCl) + Solvent (e.g., MeOH/H2O) start->reagents reaction Heat under Reflux (Monitor by TLC) reagents->reaction cool Cool to RT reaction->cool evap Solvent Evaporation cool->evap acidify Acidification (for base hydrolysis) or Neutralization (for acid hydrolysis) evap->acidify extract Extraction with Organic Solvent acidify->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Furan-3-carboxylic Acid concentrate->product

Caption: General experimental workflow for the hydrolysis of this compound.

Saponification_Pathway ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide Hydroxide (OH-) hydroxide->tetrahedral_intermediate carboxylate Furan-3-carboxylate tetrahedral_intermediate->carboxylate Collapse methanol Methanol tetrahedral_intermediate->methanol Elimination of Methoxide final_product Furan-3-carboxylic Acid carboxylate->final_product Protonation acid H3O+ acid->final_product

Caption: Simplified reaction pathway for the saponification of this compound.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Methylfuran-3-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Datum: 24. Dezember 2025

Einleitung

Der Furanring ist ein wichtiges heterozyklisches Motiv in der medizinischen Chemie und kommt in zahlreichen biologisch aktiven Verbindungen vor.[1] Furan-Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antimikrobielle, antivirale, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2] Methylfuran-3-carboxylat ist ein leicht verfügbarer Ausgangsstoff, der durch gezielte Derivatisierung in eine Bibliothek von Verbindungen mit potenziellem therapeutischem Nutzen umgewandelt werden kann. Diese Anwendungshinweise beschreiben eine detaillierte Methodik zur Derivatisierung von Methylfuran-3-carboxylat, insbesondere durch die Synthese von Furan-3-carboxamiden, und stellen Protokolle für deren biologisches Screening bereit.

Die Umwandlung der Esterfunktionalität in eine Amidgruppe ermöglicht die Einführung einer Vielzahl von Substituenten, was eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) erlaubt. Die resultierenden Furan-3-carboxamid-Derivate können dann auf ihre biologische Aktivität, beispielsweise als Antimykotika oder Zytostatika, untersucht werden.

Derivatisierungsstrategie: Von Ester zu Amid

Die primäre und effektivste Strategie zur Derivatisierung von Methylfuran-3-carboxylat für das biologische Screening ist die Umwandlung des Methylesters in eine Reihe von N-substituierten Amiden. Diese als Amidierung bekannte Reaktion erweitert die molekulare Vielfalt erheblich und ermöglicht die Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften.

Es gibt zwei Hauptwege, um diese Umwandlung zu erreichen:

  • Zweistufiger Prozess (Hydrolyse gefolgt von Amidkopplung): Dieser klassische Ansatz beinhaltet zunächst die Hydrolyse des Methylesters zur entsprechenden Furan-3-carbonsäure. Die Carbonsäure wird dann mit einem Amin unter Verwendung eines Kupplungsreagenzes zu dem gewünschten Amid umgesetzt.

  • Einstufiger Prozess (Direkte Amidierung): Neuere Methoden ermöglichen die direkte Umsetzung des Methylesters mit einem Amin, oft unter Katalyse, um das Amid in einem einzigen Schritt zu bilden.

Der folgende Arbeitsablauf veranschaulicht den allgemeinen Prozess von der Derivatisierung bis zum biologischen Screening.

Derivatization_Workflow cluster_synthesis Synthese cluster_screening Screening Start Methylfuran-3-carboxylat Amidierung Amidierung mit verschiedenen Aminen Start->Amidierung R-NH2 Derivate Furan-3-carboxamid- Derivate-Bibliothek Amidierung->Derivate Screening Biologisches Screening (z.B. antimykotisch, zytotoxisch) Derivate->Screening Daten Quantitative Daten (IC50, MIC) Screening->Daten Analyse SAR-Analyse Daten->Analyse Apoptosis_Pathway Furan_Derivat Furan-3-carboxamid Derivat Topoisomerase Topoisomerase I Hemmung Furan_Derivat->Topoisomerase Oxidativer_Stress Induktion von oxidativem Stress Furan_Derivat->Oxidativer_Stress DNA_Schaden DNA-Schaden Topoisomerase->DNA_Schaden Oxidativer_Stress->DNA_Schaden p53 p53-Aktivierung DNA_Schaden->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondrium Mitochondrium Bax->Mitochondrium Bcl2->Mitochondrium Cytochrom_c Cytochrom c Freisetzung Mitochondrium->Cytochrom_c Caspase9 Caspase-9 Aktivierung Cytochrom_c->Caspase9 Caspase3 Caspase-3 Aktivierung Caspase9->Caspase3 Apoptose Apoptose Caspase3->Apoptose

References

Application of Methyl furan-3-carboxylate in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl furan-3-carboxylate is a versatile heterocyclic compound that serves as a valuable precursor in the synthesis of various fragrance and flavor ingredients. While not typically used as a fragrance component in its native form, its chemical structure allows for transformations into compounds with desirable olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound, focusing on its reduction to furan-3-methanol and its conversion to other alkyl 3-furoates via transesterification.

Key Fragrance Derivatives from this compound

The primary application of this compound in fragrance synthesis is as a starting material for furan-3-methanol. This alcohol possesses a pleasant, sweet, caramel-like, and slightly earthy aroma, making it a useful component in various fragrance compositions.[1] Additionally, transesterification of the methyl ester can yield other alkyl 3-furoates with potentially interesting and commercially valuable scent profiles.

Physicochemical and Olfactory Properties

The following table summarizes the known quantitative data for this compound and its key fragrance derivative, furan-3-methanol.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL @ 20°C)Refractive Index (@ 20°C)Odor Description
This compound13129-23-2C₆H₆O₃126.11154-155~1.17~1.47Not used directly in fragrance
Furan-3-methanol4412-91-3C₅H₆O₂98.1079-80 @ 17 mmHg1.139 - 1.1431.484 - 1.486Sweet, caramel, slightly nutty, earthy[1][2]
Ethyl 3-furoate614-98-2C₇H₈O₃140.1493-95 @ 35 mmHg1.108 - 1.1121.459 - 1.462Fruity, reminiscent of strawberries and apples[3]

Synthetic Pathways

Two primary synthetic routes for converting this compound into valuable fragrance compounds are detailed below: reduction and transesterification.

Logical Workflow for Fragrance Synthesis

fragrance_synthesis_workflow methyl_furan_3_carboxylate This compound reduction Reduction methyl_furan_3_carboxylate->reduction e.g., LiAlH₄ or NaBH₄ transesterification Transesterification methyl_furan_3_carboxylate->transesterification Alcohol, Catalyst furan_3_methanol Furan-3-methanol (Sweet, Caramel) reduction->furan_3_methanol alkyl_3_furoates Alkyl 3-furoates (Fruity Notes) transesterification->alkyl_3_furoates fragrance_formulation Fragrance Formulation furan_3_methanol->fragrance_formulation alkyl_3_furoates->fragrance_formulation

Caption: Synthetic routes from this compound to fragrance ingredients.

Experimental Protocols

Protocol 1: Reduction of this compound to Furan-3-methanol

This protocol details the reduction of the ester functionality of this compound to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[4][5][6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • 10% Sulfuric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas, so it must be performed with extreme care in a well-ventilated fume hood. Subsequently, add a 10% sulfuric acid solution until the grayish precipitate dissolves.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude furan-3-methanol can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[2]

Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions. The quenching process is hazardous and should be performed with appropriate personal protective equipment.

Protocol 2: Transesterification of this compound to Ethyl 3-furoate

This protocol describes the conversion of this compound to ethyl 3-furoate, a compound with a fruity aroma, through an acid-catalyzed transesterification reaction.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium carbonate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS. The equilibrium can be shifted towards the product by removing the methanol formed, for example, by using a Dean-Stark apparatus.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by adding anhydrous sodium carbonate until the effervescence ceases.

  • Filtration and Concentration: Filter the mixture to remove the solid sodium sulfate and carbonate salts. Remove the excess ethanol using a rotary evaporator.

  • Work-up: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

  • Purification: The crude ethyl 3-furoate can be purified by vacuum distillation.

Synthetic Pathway Visualization

synthesis_pathways cluster_reduction Reduction to Furan-3-methanol cluster_transesterification Transesterification to Ethyl 3-furoate methyl_furan_3_carboxylate_red This compound reagents_red 1. LiAlH₄, Anhydrous Ether 2. H₂O, H₂SO₄ (aq) methyl_furan_3_carboxylate_red->reagents_red furan_3_methanol_prod Furan-3-methanol reagents_red->furan_3_methanol_prod methyl_furan_3_carboxylate_trans This compound reagents_trans Ethanol (excess) H₂SO₄ (cat.), Reflux methyl_furan_3_carboxylate_trans->reagents_trans ethyl_3_furoate_prod Ethyl 3-furoate reagents_trans->ethyl_3_furoate_prod

Caption: Key synthetic transformations of this compound for fragrance applications.

Conclusion

This compound is a readily available starting material for the synthesis of valuable fragrance ingredients. Its conversion to furan-3-methanol provides a compound with a desirable sweet and caramel-like aroma. Furthermore, transesterification offers a pathway to a variety of alkyl 3-furoates with potentially diverse and interesting fruity notes. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these fragrance compounds, enabling further research and development in the field of perfumery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl furan-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and reliable two-step synthetic route involves the oxidation of 3-furaldehyde to furan-3-carboxylic acid, followed by a Fischer esterification to yield the desired this compound. This method utilizes readily available starting materials and well-established chemical transformations.

Q2: I am observing a low yield in the oxidation of 3-furaldehyde. What are the potential causes?

Low yields in the oxidation step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Over-oxidation: While less common for furan aldehydes, harsh oxidizing conditions could potentially lead to degradation of the furan ring.

  • Impure starting material: The presence of impurities in the 3-furaldehyde can interfere with the reaction. It is advisable to use freshly distilled or high-purity 3-furaldehyde.

  • Suboptimal reaction temperature: The reaction temperature should be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures could promote side reactions.

Q3: During the esterification of furan-3-carboxylic acid, my yield is lower than expected. What can I do to improve it?

To improve the yield of the Fischer esterification, consider the following:

  • Use of excess alcohol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester.[1]

  • Removal of water: Water is a byproduct of the esterification reaction, and its presence can drive the equilibrium back towards the starting materials.[1] Removing water as it forms, for example by using a Dean-Stark apparatus or a drying agent, can significantly improve the yield.

  • Choice of acid catalyst: While sulfuric acid is commonly used, other protic acids like p-toluenesulfonic acid can also be effective. The optimal catalyst and its concentration may need to be determined empirically.

  • Reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature, typically at the reflux temperature of the alcohol. Monitor the reaction by TLC to determine completion.

Q4: What are the common side products in the synthesis of this compound?

In the oxidation step, the primary side product is unreacted 3-furaldehyde. During esterification, the main impurity is typically unreacted furan-3-carboxylic acid. If the reaction conditions are too harsh (e.g., strongly acidic, high temperatures), polymerization of the furan ring can occur, leading to the formation of dark, insoluble materials.[2]

Q5: How can I effectively purify the final product, this compound?

Purification can typically be achieved through the following steps:

  • Neutralization and Extraction: After the esterification reaction, the excess acid catalyst is neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is then extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: If further purification is necessary, flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is an effective method.[3]

Troubleshooting Guides

Low Yield of Furan-3-carboxylic Acid (Oxidation Step)
Possible Cause Suggested Solution
Incomplete ReactionMonitor the reaction by TLC until the starting material (3-furaldehyde) is no longer visible. Consider extending the reaction time.
Impure 3-FuraldehydeUse freshly distilled or high-purity 3-furaldehyde. Store the starting material under an inert atmosphere to prevent air oxidation.[4]
Suboptimal Oxidant AmountEnsure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.
Inefficient StirringEnsure vigorous stirring to maintain a homogeneous reaction mixture, especially if the oxidizing agent is not fully soluble.
Low Yield of this compound (Esterification Step)
Possible Cause Suggested Solution
Equilibrium Not Shifted to ProductsUse a large excess of methanol (can be used as the solvent). Remove water formed during the reaction using a Dean-Stark trap or molecular sieves.[1]
Insufficient CatalystEnsure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Typically, a catalytic amount is sufficient.
Incomplete ReactionMonitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction temperature to reflux and extending the reaction time.
Hydrolysis of Product During WorkupEnsure complete neutralization of the acid catalyst before extraction. Avoid prolonged contact with aqueous acidic or basic solutions.

Experimental Protocols

Protocol 1: Synthesis of Furan-3-carboxylic Acid via Oxidation of 3-Furaldehyde

This protocol is a general method and may require optimization.

Materials:

  • 3-Furaldehyde

  • Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-furaldehyde in an aqueous solution of sodium hydroxide.

  • Add silver(I) oxide to the solution.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the silver precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the solution with hydrochloric acid until a precipitate (furan-3-carboxylic acid) forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • Furan-3-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve furan-3-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Oxidation Methods for Furan Aldehydes

Oxidizing AgentSubstrateProductYield (%)Reference
Ag₂O/CuOFurfuralFuroic acid92[4]
CuOFurfuralFuroic acid86.6[4]
Ag/TiO₂FurfuralFuroic acid96[4]
H₂O₂ / AmineFurfuralFuroic acid99[5]

Table 2: Factors Influencing Fischer Esterification Yield

ParameterEffect on YieldRecommendations
Alcohol to Acid RatioIncreasing the ratio shifts equilibrium to the product.Use a large excess of alcohol (e.g., as the solvent).[1]
Water RemovalContinuous removal of water drives the reaction to completion.Use a Dean-Stark apparatus or molecular sieves.[1]
Catalyst ConcentrationA catalytic amount is necessary to protonate the carbonyl.Use a catalytic amount of a strong acid (e.g., H₂SO₄).
TemperatureHigher temperatures increase the reaction rate.Refluxing in the alcohol is a common practice.

Mandatory Visualization

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start_ox 3-Furaldehyde reaction_ox Reaction (Reflux) start_ox->reaction_ox reagents_ox Oxidizing Agent (e.g., Ag₂O, NaOH) reagents_ox->reaction_ox workup_ox Acidification & Filtration reaction_ox->workup_ox product_acid Furan-3-carboxylic Acid workup_ox->product_acid reaction_est Reaction (Reflux) product_acid->reaction_est reagents_est Methanol (excess) H₂SO₄ (cat.) reagents_est->reaction_est workup_est Neutralization & Extraction reaction_est->workup_est purification Column Chromatography workup_est->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_oxidation_issues Oxidation Step Issues cluster_esterification_issues Esterification Step Issues start Low Yield of This compound incomplete_ox Incomplete Oxidation? start->incomplete_ox impure_sm Impure 3-furaldehyde? start->impure_sm incomplete_est Incomplete Esterification? start->incomplete_est hydrolysis Product Hydrolysis during Workup? start->hydrolysis check_tlc_ox Check TLC for starting material incomplete_ox->check_tlc_ox extend_time_ox Extend reaction time check_tlc_ox->extend_time_ox Yes purify_sm Purify starting material impure_sm->purify_sm check_tlc_est Check TLC for carboxylic acid incomplete_est->check_tlc_est optimize_est Increase methanol excess Remove water Increase reaction time/temp check_tlc_est->optimize_est Yes check_workup Ensure complete neutralization Minimize contact with aqueous layers hydrolysis->check_workup

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of Methyl furan-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for the purification of methyl furan-3-carboxylate using column chromatography. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A common and effective mobile phase for the purification of furan derivatives like this compound is a mixture of a non-polar solvent and a polar solvent. A good starting point is a gradient of ethyl acetate in hexane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the desired compound.

Q2: What are the likely impurities I might encounter when purifying this compound?

Impurities largely depend on the synthetic route used. Common impurities can include unreacted starting materials, regioisomers (e.g., methyl furan-2-carboxylate or methyl furan-4-carboxylate if the synthesis lacks regioselectivity), and polymerization products of the furan ring, which can form in the presence of acid.[2] If the synthesis involves the esterification of 3-furoic acid, unreacted acid may also be present.

Q3: My recovery of this compound after column chromatography is very low. What are the possible reasons?

Low recovery is a frequent issue when purifying furan derivatives. The primary cause is often the acidic nature of standard silica gel, which can lead to the degradation of the acid-sensitive furan ring through protonation, potentially causing ring-opening and polymerization.[1] Another possibility is the irreversible adsorption of the polar this compound onto the silica gel if the eluent is not polar enough.

Q4: How can I prevent the degradation of this compound on the silica gel column?

To minimize acid-catalyzed degradation, you can use deactivated silica gel. This can be achieved by washing the silica gel with a dilute solution of a base like triethylamine (0.1-1% in the eluent) before packing the column.[1] Alternatively, adding a small amount of triethylamine to the mobile phase can help neutralize the acidic sites on the silica during the separation. Using a less acidic stationary phase, such as neutral alumina, is another option, though this will likely require re-optimization of the solvent system.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column or remains at the baseline. The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). For very polar impurities, a stronger solvent system like dichloromethane/methanol may be necessary.
Poor separation of the product from impurities (co-elution). The polarity of the product and impurities are very similar.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane) can alter the selectivity. If isomers are present, high-performance liquid chromatography (HPLC) might be required for complete separation.[1]
The purified product appears dark or contains polymeric material. Furan rings are prone to polymerization in the presence of acid, heat, or light.Ensure the workup procedure neutralizes any strong acids. Use neutralized silica gel or an alternative stationary phase for chromatography.[1] Store the purified compound in a cool, dark place.
Product streaks down the column instead of forming a tight band. The crude sample was overloaded on the column. The sample is not sufficiently soluble in the eluent.Use a larger column or reduce the amount of sample loaded. Apply the sample to the column in a minimal amount of solvent. If solubility is an issue, consider dry loading the sample.

Quantitative Data Summary

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications. Consider neutralized silica for acid-sensitive compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
TLC Rf Value ~0.3 - 0.5In a 8:2 cyclohexane/ethyl acetate system for a related compound.[3] The ideal Rf for column separation is typically 0.2-0.4.
Typical Yield >80%Highly dependent on the purity of the crude material and the optimized chromatography conditions.

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Slurry:

  • In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane).
  • Stir the mixture gently with a glass rod to form a homogenous slurry, ensuring no air bubbles are trapped.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand over the cotton plug.
  • Pour the silica gel slurry into the column.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.
  • Add another thin layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, low-polarity eluent. Carefully add the sample solution to the top of the column using a pipette.
  • Dry Loading: If the sample is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin elution with the starting solvent system (e.g., 95:5 hexane:ethyl acetate).
  • Collect fractions in test tubes or vials.
  • Monitor the elution of compounds using thin-layer chromatography (TLC).
  • If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions collect->combine monitor->elute evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product troubleshooting_logic cluster_acidity_solutions Acid-Sensitivity Solutions cluster_polarity_solutions Polarity Solutions start Low Recovery after Column check_acidity Is the furan ring degrading? start->check_acidity check_polarity Is the product strongly adsorbed? start->check_polarity neutralize_silica Use Neutralized Silica Gel check_acidity->neutralize_silica Yes add_base Add Triethylamine to Eluent check_acidity->add_base Yes change_stationary Switch to Alumina check_acidity->change_stationary Yes increase_polarity Increase Eluent Polarity check_polarity->increase_polarity Yes dry_load Use Dry Loading Technique check_polarity->dry_load Yes end_node Improved Recovery neutralize_silica->end_node add_base->end_node change_stationary->end_node increase_polarity->end_node dry_load->end_node

References

Technical Support Center: Synthesis of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl furan-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Fischer esterification of furan-3-carboxylic acid.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can be attributed to several factors, ranging from incomplete reactions to the formation of various side products. The primary causes are outlined below:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-controlled process.[1][2] To drive the reaction towards the product, it is crucial to use a large excess of the alcohol (methanol) or to actively remove the water that is formed as a byproduct.[2]

  • Polymerization: Furan and its derivatives are susceptible to polymerization under acidic conditions, especially at elevated temperatures.[3][4][5] This can result in the formation of dark, insoluble polymeric materials, often referred to as humins, which reduces the yield of the desired ester.[6]

  • Decarboxylation: At high temperatures, furan-3-carboxylic acid can undergo decarboxylation to produce furan. This side reaction is generally more significant at temperatures exceeding the normal esterification conditions but can contribute to yield loss if the reaction is overheated.

  • Hydrolysis: If there is a significant amount of water present in the reaction mixture, the equilibrium can shift back towards the starting materials, leading to the hydrolysis of the this compound product back to furan-3-carboxylic acid.[7]

Question 2: The final product is dark brown or black, and I'm having difficulty purifying it. What is causing this discoloration?

The formation of a dark-colored reaction mixture is a strong indication of polymerization of the furan ring.

  • Acid-Catalyzed Polymerization: Strong acid catalysts, such as sulfuric acid, combined with heat can promote the polymerization of the furan moiety.[3][4][5] These polymeric byproducts are often dark and can be difficult to separate from the desired product.

To mitigate polymerization:

  • Use a milder acid catalyst or a solid acid catalyst.

  • Maintain the lowest effective reaction temperature.

  • Ensure the reaction time is not unnecessarily long.[8]

Question 3: My NMR analysis shows impurities that are not starting material. What could these be?

Besides the common side products mentioned above, other impurities can arise depending on the specific reaction conditions and the purity of the starting materials.

  • Unreacted Starting Material: As the reaction is an equilibrium, some unreacted furan-3-carboxylic acid will likely be present.

  • Regioisomers: While less common in this specific synthesis, if substituted furan-3-carboxylic acids are used, the formation of regioisomeric esters is a possibility.[7][9]

  • Products of Ring Opening: Under harsh acidic and aqueous conditions, the furan ring can potentially open to form linear dicarbonyl compounds.

Question 4: How can I effectively purify this compound from the reaction mixture?

Purification of the crude product is essential to remove unreacted starting materials, the acid catalyst, and any side products.

  • Neutralization and Extraction: After the reaction is complete, the mixture should be cooled and neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to remove the acid catalyst. The product can then be extracted into an organic solvent like ethyl acetate.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating this compound from non-volatile impurities like polymers and unreacted carboxylic acid.[7][8] A solvent system such as a gradient of ethyl acetate in hexane is typically employed.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and straightforward method is the Fischer esterification of furan-3-carboxylic acid with methanol using an acid catalyst, such as sulfuric acid or tosic acid.[1][2]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control are:

  • Temperature: To minimize polymerization and potential decarboxylation.[7]

  • Reaction Time: To ensure the reaction goes to completion without excessive side product formation.[8]

  • Water Content: The reaction should be carried out under anhydrous conditions to favor ester formation.[8] The removal of water as it is formed can also be beneficial.[2]

  • Purity of Reagents: Using pure starting materials and reagents is crucial to avoid introducing impurities.[7]

Q3: Are there alternative methods for this synthesis?

Yes, other methods for esterification exist, such as using diazomethane or other alkylating agents. However, the Fischer esterification is often preferred due to its simplicity and the use of readily available and less hazardous reagents.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the impact of different reaction conditions on the synthesis of this compound.

Table 1: Effect of Catalyst on Yield and Purity

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)Observations
H₂SO₄ (5)8067590Significant darkening of the reaction mixture.
p-TsOH (5)8068595Less discoloration compared to H₂SO₄.
Amberlyst-1580128097Slower reaction but cleaner product.

Table 2: Effect of Temperature on Side Product Formation

Temperature (°C)Main Product Yield (%)Polymer (%)Furan (from decarboxylation) (%)
6070<1Not Detected
8085~5<1
10078~15~2

Experimental Protocols

Standard Protocol for Fischer Esterification of Furan-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Furan-3-carboxylic Acid + Methanol + Acid Catalyst reflux Heat to Reflux start->reflux monitor Monitor by TLC/GC-MS reflux->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Methyl furan-3-carboxylate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Potential Solutions issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn polymerization Polymerization? issue->polymerization decarboxylation Decarboxylation? issue->decarboxylation dark_color Dark Color? issue->dark_color extra_peaks Unexpected Peaks (NMR)? issue->extra_peaks solution1 Increase excess of MeOH Remove H₂O incomplete_rxn->solution1 solution2 Lower Temperature Use Milder Catalyst polymerization->solution2 solution3 Avoid Overheating decarboxylation->solution3 dark_color->solution2 solution4 Optimize Purification extra_peaks->solution4

References

Stability of Methyl furan-3-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl furan-3-carboxylate in acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: this compound exhibits significantly different stability profiles under acidic versus basic conditions. The furan ring is highly susceptible to degradation under acidic conditions, primarily through acid-catalyzed ring opening.[1][2] In contrast, under basic conditions, the primary reaction is the saponification (hydrolysis) of the methyl ester group, while the furan ring itself is generally more stable.[1][3][4]

Q2: What happens to the furan ring in the presence of acid?

A2: In acidic media, the furan ring undergoes a degradation process known as acid-catalyzed ring opening.[5][6][7] This reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[2][6] Protonation at the α-carbon (the carbon atom adjacent to the oxygen) is energetically favored.[6][7] A nucleophile, such as water, then attacks the protonated ring, leading to dihydrofuranol intermediates.[2][6] Further protonation of these intermediates facilitates the cleavage of a C-O bond, ultimately opening the ring to form acyclic 1,4-dicarbonyl compounds.[1][2][6]

Q3: What factors influence the rate of acid-catalyzed degradation?

A3: Several factors impact the stability of the furan ring in acidic media:

  • Acid Strength: Stronger acids and higher concentrations accelerate the rate of degradation. The degradation is typically initiated by specific acid catalysis.[2]

  • Temperature: Higher temperatures significantly accelerate the ring-opening process.[5]

  • Water Content: The presence of water is critical, as it acts as the nucleophile in the ring-opening mechanism.[8]

  • Solvent: The choice of solvent can influence stability. Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on some furan derivatives.[9]

Q4: What is the primary reaction of this compound under basic conditions?

A4: Under basic conditions (e.g., in the presence of NaOH or KOH), this compound undergoes saponification. This is the hydrolysis of the methyl ester to form the corresponding carboxylate salt (furan-3-carboxylate) and methanol.[4] This reaction is typically efficient and does not degrade the furan ring.

Troubleshooting Guides

Issue 1: My furan-containing compound is degrading during an acid-catalyzed reaction or work-up.

  • Cause: The furan ring is likely undergoing acid-catalyzed ring opening, especially if strong acids, high temperatures, or prolonged reaction times are used.[1][2][5] In aqueous acidic solutions, this can lead to the formation of dicarbonyl compounds and potentially insoluble polymers.[1][10]

  • Troubleshooting Steps:

    • Modify pH: Use the mildest acidic conditions possible for your transformation. If the reaction allows, try to maintain a pH between 5 and 10, where the furan ring is more stable.[1]

    • Lower Temperature: Perform the reaction and work-up at the lowest practical temperature to slow the rate of degradation.[1]

    • Reduce Exposure Time: Minimize the duration your compound is exposed to acidic conditions. Quench the reaction as soon as it is complete and proceed immediately with extraction.

    • Solvent Choice: If possible, use a polar aprotic solvent, which may offer a stabilizing effect.[9]

    • Work-up Procedure: During work-up, use a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acid instead of a strong base, and perform extractions quickly at a low temperature.

Issue 2: I am attempting to hydrolyze the methyl ester to the carboxylic acid using acid, but I am getting low yields and multiple products.

  • Cause: You are likely observing two competing reactions: the desired hydrolysis of the ester and the undesired degradation of the furan ring.[4][11] Acid-catalyzed ester hydrolysis is a reversible equilibrium, often requiring heat and excess water, which are also conditions that promote furan ring opening.[4][5][12]

  • Troubleshooting Steps:

    • Switch to Basic Hydrolysis: The most effective solution is to switch to basic hydrolysis (saponification). Use a base like NaOH or LiOH in a water/methanol or water/THF mixture.[11] This reaction is irreversible and selectively targets the ester group while preserving the furan ring.

    • Acidification: After the saponification is complete, the resulting carboxylate salt can be neutralized with acid (e.g., cold, dilute HCl) during an aqueous work-up to yield the desired furan-3-carboxylic acid. This final acidification step should be performed quickly and at a low temperature to minimize ring degradation.

Data Presentation

Table 1: Summary of Stability and Reactivity

ConditionPrimary ReactionFuran Ring StabilityKey Influencing FactorsRecommended Action for Preservation
Acidic (e.g., HCl, H₂SO₄) 1. Furan Ring Opening2. Ester Hydrolysis (Reversible)Low . Susceptible to degradation and polymerization.[1][2][10]Acid strength, temperature, water content, reaction time.[2][5][8]Minimize exposure time, use mildest possible pH, keep temperature low.[1]
Basic (e.g., NaOH, KOH) Saponification (Ester Hydrolysis)High . Generally stable under typical saponification conditions.Base concentration, temperature.Standard conditions are usually safe for the furan ring.
Neutral (pH ~7) Generally StableHigh .Temperature.Generally stable for storage and use in neutral reaction media.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add a solution of sodium hydroxide (NaOH, 1.5 - 2.0 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by adding cold 1M HCl dropwise with vigorous stirring.

  • Isolation: Extract the resulting aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furan-3-carboxylic acid.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for an Acidic Work-up

This protocol is for quenching and working up a reaction mixture containing an acid-sensitive furan derivative.

  • Cooling: Once the reaction is complete, immediately cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add the reaction mixture to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize the acid. Ensure the final pH is neutral or slightly basic (pH 7-8).

  • Extraction: Promptly extract the quenched mixture with a cold organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer with cold brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

Visualizations

logical_relationship cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻) Acid This compound RingOpening Furan Ring Opening (Degradation) Acid->RingOpening Major Pathway (Destructive) EsterHydrolysisAcid Ester Hydrolysis (Reversible) Acid->EsterHydrolysisAcid Minor/Competing Pathway Base This compound Saponification Saponification (Ester Hydrolysis) Base->Saponification Primary Pathway (Productive)

Caption: Logical overview of competing reaction pathways under acidic vs. basic conditions.

acid_ring_opening Furan Furan Ring Protonation Protonation at α-carbon (Rate-Limiting Step) Furan->Protonation + H⁺ Furanium Furanium Intermediate Protonation->Furanium NucAttack Nucleophilic Attack (e.g., by H₂O) Furanium->NucAttack + H₂O Dihydrofuranol Dihydrofuranol Intermediate NucAttack->Dihydrofuranol Protonation2 Protonation of Ring Oxygen Dihydrofuranol->Protonation2 + H⁺ RingCleavage C-O Bond Cleavage Protonation2->RingCleavage Product Acyclic 1,4-Dicarbonyl Product RingCleavage->Product

Caption: Simplified mechanism of acid-catalyzed furan ring opening.

base_hydrolysis Ester This compound NucAttack Nucleophilic attack by hydroxide on carbonyl carbon Ester->NucAttack + OH⁻ Tetrahedral Tetrahedral Intermediate NucAttack->Tetrahedral Elimination Elimination of Methoxide (⁻OCH₃) Tetrahedral->Elimination CarboxylicAcid Furan-3-carboxylic acid Elimination->CarboxylicAcid Deprotonation Deprotonation of acid by methoxide CarboxylicAcid->Deprotonation Salt Furan-3-carboxylate Salt Deprotonation->Salt Methanol Methanol Deprotonation->Methanol

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

experimental_workflow Start Start: Reaction Mixture (Post-Reaction) Cool Cool Mixture to 0°C Start->Cool Quench Quench with Cold Saturated NaHCO₃ (aq) Cool->Quench CheckpH Check pH (Target 7-8) Quench->CheckpH CheckpH->Quench pH too low Extract Extract with Cold Organic Solvent CheckpH->Extract pH OK Wash Wash with Cold Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate End Purify Crude Product Concentrate->End

References

Technical Support Center: Synthesis of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl furan-3-carboxylate. The primary focus is on the common and direct method of synthesis: the acid-catalyzed Fischer esterification of 3-furoic acid with methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields in the Fischer esterification of 3-furoic acid can often be attributed to the reversible nature of the reaction and the sensitivity of the furan ring.[1] Key factors include:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2] Without driving the reaction forward, a significant amount of starting material will remain, leading to a low yield of the desired ester.

  • Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the reactants (3-furoic acid and methanol), thereby reducing the yield.[2][3] It is crucial to use anhydrous reagents and solvents.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the degradation of the furan ring and the formation of byproducts.[4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Side Reactions: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to polymerization and the formation of dark, tar-like substances.[4]

Q2: How can I drive the esterification reaction to completion and improve my yield?

To maximize the yield of this compound, it is essential to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an Excess of Methanol: Employing a large excess of methanol, which also serves as the solvent, can effectively push the equilibrium towards the formation of the methyl ester.[2][3]

  • Removing Water: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[3]

Q3: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

The formation of dark-colored byproducts is a common issue in furan chemistry, particularly under acidic conditions. This is typically due to:

  • Polymerization: The furan ring can polymerize in the presence of strong acids, leading to the formation of insoluble, dark-colored materials.[4]

  • Degradation of Starting Material or Product: Prolonged exposure to heat and acid can cause the degradation of both 3-furoic acid and the resulting ester.

To mitigate this, consider the following:

  • Milder Reaction Conditions: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures.

  • Shorter Reaction Times: Monitor the reaction progress by Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Q4: I am having difficulty purifying my this compound. What are the recommended purification methods?

Purification of the crude product is crucial to obtain pure this compound. A typical purification workflow involves:

  • Neutralization and Extraction: After the reaction is complete, the mixture should be cooled and the excess acid catalyst neutralized with a weak base, such as a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like ethyl acetate.[1][5]

  • Washing: The organic layer should be washed with water and then brine to remove any remaining water-soluble impurities.[1][5]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1][5]

  • Distillation or Chromatography: For final purification, vacuum distillation is often effective for liquid esters. Alternatively, column chromatography on silica gel can be used to separate the product from non-volatile impurities.[4][6]

Q5: What are the potential side reactions during the synthesis of this compound?

Besides the desired esterification, several side reactions can occur, leading to a lower yield of the target molecule:

  • Hydrolysis: If water is present, the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol, will occur, reducing the net yield.[3]

  • Decarboxylation: Although less common under typical esterification conditions, furoic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, which would lead to the formation of furan.

  • Ring Opening: Under harsh acidic conditions, the furan ring can undergo acid-catalyzed ring opening, leading to various degradation products.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of furoate esters, based on data from the esterification of the isomeric 2-furoic acid, which serves as a good model for understanding the factors influencing the yield of this compound.

CatalystAlcoholTemperature (°C)Time (h)Conversion (%)Reference
ZrTPA30PEGT100n-butanol1102425[4]
ZrTPA30PEGT100n-butanol1252493[4]
ZrPEGTPA30T100n-butanol1252480[4]
ZrPEGTPA30T100n-butanol1402490[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 3-furoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 3-Furoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-furoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). Methanol serves as both a reactant and the solvent.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution. The addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.[1] Allow the reaction to proceed for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

  • Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][5] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway

Fischer_Esterification Fischer Esterification of 3-Furoic Acid Furoic_Acid 3-Furoic Acid Protonated_Carbonyl Protonated Carbonyl Furoic_Acid->Protonated_Carbonyl + H+ Methanol Methanol H_plus H+ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Furan_3_Carboxylate This compound Protonated_Ester->Methyl_Furan_3_Carboxylate - H+ Water Water

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Equilibrium Is the reaction driven to completion? Start->Check_Equilibrium Check_Water Are anhydrous conditions maintained? Check_Equilibrium->Check_Water Yes Drive_Reaction Use excess methanol or remove water (Dean-Stark). Check_Equilibrium->Drive_Reaction No Check_Conditions Are reaction conditions optimized? Check_Water->Check_Conditions Yes Anhydrous_Conditions Use anhydrous reagents and solvents. Dry glassware thoroughly. Check_Water->Anhydrous_Conditions No Check_Purification Is the purification process efficient? Check_Conditions->Check_Purification Yes Optimize_Conditions Adjust temperature, catalyst concentration, and reaction time. Check_Conditions->Optimize_Conditions No Optimize_Purification Review extraction, washing, and final purification steps. Check_Purification->Optimize_Purification No End Improved Yield Check_Purification->End Yes Drive_Reaction->Check_Water Anhydrous_Conditions->Check_Conditions Optimize_Conditions->Check_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Preventing polymerization during furan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furan synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of polymerization, during furan synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A1: The formation of dark, tarry substances is a common indication of furan polymerization.[1] Furans, especially those with electron-releasing substituents, are susceptible to polymerization under acidic conditions.[1][2] This side reaction leads to the formation of undesirable polymeric byproducts, which significantly reduces the yield and purity of your final product and complicates the purification process.[3]

To prevent this, consider the following troubleshooting steps:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1][3]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[1]

  • Ensure Anhydrous Conditions: Water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates. Ensure your reagents and solvents are dry.[1][4]

  • Minimize Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[1]

  • Controlled Reagent Addition: For exothermic reactions, add the furan reactant slowly and dropwise while maintaining a controlled internal temperature, for instance, between 20-25°C, using a water bath.[3]

Q2: My yield of the desired furan product is very low, and I suspect polymerization is the cause. How can I optimize my reaction to favor furan formation?

A2: Low yields in furan synthesis are often due to competing side reactions, with polymerization being a primary culprit.[1] To optimize your synthesis for the desired furan product, several parameters can be adjusted.

  • Catalyst Selection: The choice of catalyst is critical. Milder Lewis acids are preferable to stronger ones.[3] Heterogeneous catalysts, such as various zeolites (e.g., H-beta) and modified heteropoly acids, have shown high yields and excellent selectivity with minimal polymer formation.[3]

  • Temperature Control: Strict temperature control is crucial. For exothermic reactions, controlled addition of reagents and external cooling can prevent runaway reactions.[3] Subsequently, maintaining a moderately elevated temperature (e.g., 60–80°C) for a specific duration can drive the reaction to completion without excessive polymerization.[3]

  • Solvent Choice: The polarity of the solvent can impact catalyst stability and activity.[3] In some cases, using an alcohol like methanol as a solvent can suppress the polymerization of furan by stabilizing reactive intermediates.[4][5]

  • Prompt Neutralization: After the reaction is complete, it is important to neutralize the acid catalyst promptly during the workup to prevent acid-catalyzed degradation of the product during subsequent steps like distillation.[3]

Q3: I am using an acid-sensitive furan derivative. How can I purify it without causing degradation or polymerization?

A3: Purifying acid-sensitive furans requires careful consideration of the purification method and conditions to avoid degradation.

  • Neutralize Before Chromatography: If using silica gel for column chromatography, which is acidic, consider neutralizing it by pre-treating with a solution of triethylamine in the eluent.[1][6]

  • Use Alternative Stationary Phases: Alumina (neutral or basic) can be a better choice than acidic silica gel for acid-sensitive furan compounds.[6]

  • Low-Temperature Purification: Perform purification steps, especially chromatography and distillation, at reduced temperatures whenever possible to minimize thermal degradation.[6] Vacuum distillation is often effective for volatile furans.[1]

  • Inert Atmosphere: To prevent oxidation, conduct purification under an inert atmosphere, such as nitrogen or argon.[6]

  • Addition of Stabilizers: For distillation, adding radical inhibitors like butylated hydroxytoluene (BHT) can help prevent polymerization.[6]

Frequently Asked Questions (FAQs)

What are the primary causes of polymerization during furan synthesis?

The primary triggers for furan polymerization are the use of strong acid catalysts (like AlCl₃ or concentrated H₂SO₄), elevated reaction temperatures, and the inherent reactivity of the furan ring itself.[1][3][7] Under these conditions, the furan ring can be protonated, leading to a loss of aromaticity and subsequent ring-opening to form highly reactive intermediates that readily polymerize.[3][6]

What is the general mechanism of acid-catalyzed furan polymerization?

In the presence of a strong acid, the furan ring is protonated. This can lead to ring-opening, forming reactive intermediates such as unsaturated 1,4-dicarbonyl compounds.[5][6] These intermediates are highly reactive and can undergo further reactions, including aldol-type condensations and electrophilic substitutions with other furan molecules, leading to the formation of polymeric structures.[5]

Are there any specific inhibitors I can add to my reaction to prevent polymerization?

While the primary strategy is to control reaction conditions, certain additives can help. The addition of acetic acid when using a Lewis acid catalyst can help suppress the autopolymerization of furan.[3] For purification via distillation, radical inhibitors like butylated hydroxytoluene (BHT) can be effective.[6] Some furan compounds themselves can act as inhibitors or retarders in radical polymerization reactions.[8][9]

Data Presentation

Table 1: Comparison of Catalysts in Furan Synthesis to Minimize Polymerization

Catalyst TypeExamplesPolymerization RiskNotes
Strong Lewis Acids Aluminum chloride (AlCl₃)HighProne to causing significant polymerization.[3]
Milder Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂)Moderate to LowPreferable for reducing polymerization risk.[3]
Brønsted Acids p-Toluenesulfonic acid (p-TsOH)ModerateMilder alternative to strong mineral acids like H₂SO₄.[1]
Heterogeneous Catalysts H-beta zeolites, Modified heteropoly acidsLowHave demonstrated high yields and selectivity with minimal polymer formation.[3]

Table 2: Effect of Solvents on Furan Polymerization in Acid-Catalyzed Reactions

SolventEffect on PolymerizationMechanism of ActionReference
Water Promotes PolymerizationCan lead to ring-opening and formation of highly reactive intermediates.[4][5][4][5]
Methanol Suppresses PolymerizationStabilizes reactive aldehyde intermediates, preventing their involvement in polymerization.[4][5][4][5]
Dimethyl Sulfoxide (DMSO) Suppresses PolymerizationEffectively suppresses polymerization but may lead to alternative reaction pathways.[4][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylfuran with Minimized Polymerization

This protocol is adapted for the synthesis of 2-acetylfuran, emphasizing controlled conditions to prevent polymerization.[3]

Materials:

  • Acetic anhydride (12.3 g, 0.12 mol)

  • 85% Phosphoric acid (1.2 g)

  • Furan (6.8 g, 0.1 mol)

  • Chloroform

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, add acetic anhydride and phosphoric acid.

  • Begin stirring the mixture and cool the flask in a water bath to maintain an internal temperature of 20-25°C.

  • Slowly add furan dropwise from the dropping funnel over approximately 1 hour. Strict temperature control during this exothermic addition is critical to prevent polymerization.[3]

  • After the addition is complete, heat the mixture to 70°C and maintain this temperature for 5 hours with continuous stirring.

  • Cool the reaction mixture to 50°C and add 200 mL of water. Stir for 30 minutes.

  • Further cool the mixture to below 30°C and transfer it to a separatory funnel.

  • Extract the product three times with 100 mL portions of chloroform.

  • Combine the organic layers and wash with a 30% sodium hydroxide solution until the aqueous layer's pH is approximately 6.5-7.5. This step neutralizes the acid catalyst.[3]

  • Wash the organic layer with water until neutral.

  • Recover the chloroform solvent via atmospheric distillation, followed by vacuum distillation to purify the 2-acetylfuran.

Protocol 2: Paal-Knorr Furan Synthesis using a Mild Acid Catalyst

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to furans.[10][11] Using a mild acid catalyst can prevent polymerization of the furan product.

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting furan derivative by column chromatography or distillation.

Visualizations

Acid_Catalyzed_Polymerization furan Furan protonated_furan Protonated Furan (Loss of Aromaticity) furan->protonated_furan + H⁺ (Strong Acid) polymer Polymer (Tar-like substance) furan->polymer Electrophilic Attack by Protonated Furan/Intermediates ring_opened Ring-Opened Intermediate (e.g., 1,4-dicarbonyl) protonated_furan->ring_opened Nucleophilic Attack (e.g., H₂O) ring_opened->furan - H₂O (Desired Cyclization) ring_opened->polymer Further Reactions (Condensation, etc.)

Caption: Acid-catalyzed polymerization pathway of furan.

Troubleshooting_Workflow start Start: Furan Synthesis Planned issue Issue Encountered: Darkening/Tar Formation? start->issue check_conditions Review Reaction Conditions issue->check_conditions Yes monitor Monitor Reaction & Purify Promptly issue->monitor No strong_acid Using Strong Acid? check_conditions->strong_acid high_temp High Temperature? strong_acid->high_temp No mild_catalyst Action: Switch to Milder Catalyst (e.g., ZnCl₂, p-TsOH) strong_acid->mild_catalyst Yes wet_reagents Anhydrous Conditions? high_temp->wet_reagents No lower_temp Action: Lower Reaction Temperature high_temp->lower_temp Yes dry_reagents Action: Use Dry Solvents/Reagents wet_reagents->dry_reagents No wet_reagents->monitor Yes mild_catalyst->monitor lower_temp->monitor dry_reagents->monitor end End: Improved Yield & Purity monitor->end

Caption: Troubleshooting workflow for preventing polymerization.

Logical_Relationships factors Factors Promoting Polymerization Strong Acid Catalysts High Temperatures Presence of Water Electron-releasing Substituents consequences Consequences Low Yield Tar Formation Purification Difficulty factors:f1->consequences:c1 factors:f2->consequences:c1 factors:f3->consequences:c2 factors:f4->consequences:c1 factors:f1->consequences:c2 factors:f2->consequences:c2 mitigation Mitigation Strategies Use Milder Catalysts Strict Temperature Control Anhydrous Conditions Prompt Neutralization Use of Inhibitors/Stabilizers factors:f1->mitigation:m1 Counteracted by factors:f2->mitigation:m2 Counteracted by factors:f3->mitigation:m3 Counteracted by

Caption: Factors influencing furan polymerization and mitigation.

References

Optimizing reaction conditions for Methyl furan-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl furan-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common synthetic routes to this compound, also known as Methyl 3-furoate, often start from commercially available precursors. One prevalent method involves the reaction of a suitable C4-building block with a reagent that provides the carboxylate functionality. Another approach utilizes the cyclization of acyclic precursors. A specific example is the reaction of ethyl 3-bromo-3-nitroacrylate with a suitable carbon nucleophile, which after a series of steps can yield the furan ring system.

Q2: I am experiencing consistently low yields. What are the potential causes and how can I improve the outcome?

A2: Low yields in the synthesis of this compound can arise from several factors, as the furan ring can be sensitive to certain reaction conditions. Key areas to investigate include:

  • Moisture: Trace amounts of water can lead to hydrolysis of the ester or interfere with organometallic reagents. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][2]

  • Reaction Temperature: The stability of the furan ring and the selectivity of the reaction can be highly temperature-dependent. Running the reaction at excessively high temperatures can lead to polymerization or decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. Careful temperature control is crucial.

  • Reagent Purity: Impurities in starting materials or reagents can lead to unwanted side reactions. Use reagents of the highest possible purity.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Q3: I am observing multiple spots on my TLC plate. What are the likely byproducts?

A3: The formation of byproducts is a common issue. In the synthesis of furan derivatives, these can include:

  • Regioisomers: Depending on the synthetic route, isomers such as Methyl furan-2-carboxylate may be formed. The electronic and steric properties of the substrates and reagents will influence the regioselectivity.

  • Polymerization Products: Furans are susceptible to polymerization, especially in the presence of acid. This often results in the formation of a dark, insoluble material in the reaction mixture.[2]

  • Unreacted Starting Material: A faint spot corresponding to the starting material may indicate an incomplete reaction.

  • Hydrolysis Product: If moisture is present, the methyl ester can be hydrolyzed to 3-furoic acid.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves a combination of techniques:

  • Aqueous Workup: This is the first step to remove inorganic salts and water-soluble impurities. A typical workup involves washing the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acid, followed by water and then brine.

  • Flash Column Chromatography: This is a standard method for separating the desired product from organic byproducts. A common stationary phase is silica gel, and the mobile phase is typically a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane).

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective final purification step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive reagentsUse fresh, high-purity reagents. Ensure organometallic reagents are properly titrated.
Incorrect reaction temperatureOptimize the temperature. Some reactions require cooling to control exotherms, while others may need heating to proceed.
Presence of moistureUse oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere.[1][2]
Multiple Products Observed (Poor Selectivity) Incorrect stoichiometryCarefully control the molar ratios of the reactants.
Non-optimal reaction temperatureTemperature can significantly affect selectivity. Try running the reaction at a lower temperature.
Formation of Dark Polymeric Material Acidic conditionsNeutralize the reaction mixture promptly during workup. If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration.[2]
Product is Contaminated with Starting Material Incomplete reactionIncrease the reaction time or temperature moderately. Ensure sufficient equivalents of all reagents are used.
Difficulty in Purification Co-elution of isomersTry a different solvent system for column chromatography or consider using a different stationary phase like alumina. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Product degradation on silica gelThe acidic nature of silica gel can sometimes degrade sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Furan-3-carboxylate Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Dichloromethane251245
2Tetrahydrofuran251255
3Toluene80670
4Toluene110465 (decomposition observed)
5N,N-Dimethylformamide80675

Note: These are representative data and actual results will vary depending on the specific synthetic route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization (Illustrative)

This protocol is a generalized procedure and may require optimization for specific substrates and reaction conditions.

Materials:

  • Ethyl 3-bromo-3-nitroacrylate

  • Methyl acetoacetate

  • Potassium carbonate

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve methyl acetoacetate (1.0 eq) in anhydrous methanol.

  • Addition of Base: Add potassium carbonate (1.2 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Addition of Electrophile: Add a solution of ethyl 3-bromo-3-nitroacrylate (1.1 eq) in anhydrous methanol dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis prep Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2) - Dissolve starting materials reaction Reaction Execution: - Add reagents - Control temperature - Monitor by TLC/GC-MS prep->reaction Proceed workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with NaHCO3, H2O, brine reaction->workup Complete purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography/Distillation workup->purification Crude Product analysis Characterization: - NMR - MS - IR purification->analysis Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture? (Anhydrous conditions used?) start->check_moisture check_temp Check Temperature? (Optimal range maintained?) check_moisture->check_temp Yes re_run_dry Action: - Use oven-dried glassware - Use anhydrous solvents - Run under inert gas check_moisture->re_run_dry No check_reagents Check Reagents? (Purity and activity?) check_temp->check_reagents Yes optimize_temp Action: - Systematically vary temperature - Monitor effect on yield check_temp->optimize_temp No check_time Check Reaction Time? (Monitored to completion?) check_reagents->check_time Yes use_fresh_reagents Action: - Use new batch of reagents - Purify starting materials check_reagents->use_fresh_reagents No check_time->start Yes, still low optimize_time Action: - Take aliquots at different time points - Analyze for product formation check_time->optimize_time No

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl furan-3-carboxylate. The following information is designed to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I have a dark-colored, viscous residue in my crude this compound. What is it and how can I remove it?

A1: The dark, often insoluble, material is likely polymeric byproducts, sometimes referred to as humins. Furan derivatives are known to be sensitive to acidic conditions and high temperatures, which can lead to polymerization.[1][2][3][4][5]

  • Troubleshooting:

    • Neutralize Acid: Before any purification step, especially distillation, it is crucial to neutralize any residual acid catalysts. An aqueous workup with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is recommended.[6]

    • Purification Strategy: These high molecular weight polymers are typically non-volatile and highly polar. They can be effectively removed by:

      • Aqueous Workup: To remove acid catalysts that promote polymerization.[6]

      • Distillation: The polymers will remain in the distillation flask as a non-volatile residue.[6][7]

      • Flash Column Chromatography: The polymeric material will strongly adhere to the silica gel at the origin.[4][6]

Q2: My NMR spectrum shows an unreacted starting material. Which purification method is best for its removal?

A2: The choice of purification method depends on the physical properties of the starting material relative to this compound.

  • Troubleshooting:

    • Different Boiling Points: If the starting material has a significantly different boiling point from your product (Boiling Point of this compound: ~64 °C at 4 mmHg)[8], vacuum fractional distillation is an effective method.[7]

    • Different Polarity: If the starting material has a different polarity, flash column chromatography is the preferred method.[4][9] You can determine an appropriate solvent system using Thin Layer Chromatography (TLC).[10]

Q3: I see a peak in my GC-MS that I suspect is 3-Furoic acid. How did this form and how can I get rid of it?

A3: The presence of 3-Furoic acid is most likely due to the hydrolysis of the methyl ester.[4][11] This can happen if there is water present in the reaction mixture, especially under acidic or basic conditions, or during an aqueous workup if the pH is not controlled.[4][12]

  • Troubleshooting:

    • Prevention: To minimize hydrolysis, ensure all glassware is oven-dried and use anhydrous solvents during the reaction.[9]

    • Removal: 3-Furoic acid is a carboxylic acid and thus significantly more polar and acidic than the ester. It can be easily removed by:

      • Aqueous Extraction: During your workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The 3-furoic acid will be deprotonated to form the water-soluble sodium salt, which will partition into the aqueous layer.[6][12]

      • Flash Column Chromatography: 3-Furoic acid will have a much lower Rf value than this compound on silica gel and may streak. Pre-treating the crude material with a bicarbonate wash is the recommended first step.

Q4: My TLC plate shows multiple spots close to my product spot. What are these likely to be and how can I separate them?

A4: Multiple spots with similar Rf values suggest the presence of impurities with polarities close to your product. These could be regioisomers from the synthesis or other structurally related byproducts.[4]

  • Troubleshooting:

    • Optimize Flash Chromatography: For closely eluting compounds, a high-resolution separation is needed.

      • Use a shallower solvent gradient during flash column chromatography (e.g., starting with 100% hexane and very slowly increasing the percentage of ethyl acetate).[7][9]

      • Consider using a different stationary phase, such as alumina, which can alter the elution order.[9]

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[4]

    • Recrystallization: Although this compound is a liquid at room temperature, if your product is a low-melting solid or if you can induce crystallization, this can be a very effective technique for removing small amounts of impurities.[4][13]

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of this compound. Note that these are starting points and may require optimization for your specific impurity profile.

Purification MethodKey ParametersExpected Outcome
Aqueous Workup - Wash 1: Saturated NaHCO₃ (aq) - Wash 2: Deionized Water - Wash 3: Brine (Saturated NaCl(aq))Removes acidic impurities (e.g., 3-furoic acid), basic impurities, and water-soluble byproducts.[6][12]
Flash Column Chromatography - Stationary Phase: Silica Gel (230-400 mesh) - Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 0% to 15% Ethyl Acetate) - Typical Rf of Product: ~0.3 in 10% Ethyl Acetate/Hexane (illustrative)Separates based on polarity. Effective for removing unreacted starting materials, less polar, and more polar byproducts.[4][9][14]
Vacuum Distillation - Boiling Point: ~64 °C @ 4 mmHg[8] - Apparatus: Short path or fractional distillation column for higher purity.Removes non-volatile impurities (e.g., polymers) and highly volatile solvents or byproducts.[7]
Recrystallization - Solvent System: Requires identification of a suitable solvent or solvent pair where the product is soluble when hot and insoluble when cold.[13][15] (Note: Challenging for a low-melting compound).Can provide very high purity material by excluding impurities from the crystal lattice.[4]

Experimental Protocols

Protocol 1: General Purification via Aqueous Workup and Flash Column Chromatography

  • Aqueous Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 2-3 volumes of the crude mixture).

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution.

      • Deionized water.

      • Brine.[6]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Flash Column Chromatography:

    • Adsorbent Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexane:ethyl acetate).

    • Column Packing: Pack a glass column with the silica gel slurry.

    • Sample Loading: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, then load the dry silica onto the top of the packed column.

    • Elution: Begin eluting with a low polarity solvent mixture (e.g., 2% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase.[7]

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound (which should have undergone a basic aqueous workup to remove acids) into the distillation flask with a magnetic stir bar.

    • Connect the fractionating column (e.g., a Vigreux column) to the flask and a distillation head to the column.

    • Attach a condenser and a receiving flask.

    • Connect the apparatus to a vacuum pump with a manometer and a cold trap.[7]

  • Distillation Process:

    • Begin stirring and gradually apply vacuum to the system, aiming for a stable pressure around 4 mmHg.

    • Slowly heat the distillation flask.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at a boiling point of approximately 64 °C (at 4 mmHg).[8]

    • Stop the distillation before the flask goes to dryness to avoid overheating the residue.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Purity Analysis cluster_purification Purification Steps cluster_end Final Product Crude_Product Crude Methyl furan-3-carboxylate Analysis TLC / GC-MS Analysis Crude_Product->Analysis Assess Impurity Profile Workup Aqueous Workup (NaHCO3 Wash) Analysis->Workup Acidic Impurities Present Chromatography Flash Column Chromatography Analysis->Chromatography Multiple Spots (Similar Polarity) Workup->Chromatography Polar/Non-polar Impurities Distillation Vacuum Distillation Workup->Distillation Non-volatile Impurities Pure_Product Pure Methyl furan-3-carboxylate Chromatography->Pure_Product Distillation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram cluster_impurities Impurity Type cluster_solutions Recommended Action start Impurity Detected in Crude Product impurity_type Dark, Viscous Residue Acidic Impurity (e.g., 3-Furoic Acid) Starting Material / Non-polar Impurity Isomers / Byproducts (Similar Polarity) start->impurity_type solution Aqueous Workup + Distillation or Chromatography Aqueous NaHCO3 Wash Flash Chromatography or Fractional Distillation High-Resolution Flash Chromatography or Prep-HPLC impurity_type:f0->solution:s0 Polymerization impurity_type:f1->solution:s1 Hydrolysis impurity_type:f2->solution:s2 Incomplete Reaction impurity_type:f3->solution:s3 Side Reaction

References

Characterization of unexpected byproducts in furan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts in furan synthesis.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data analysis resources to address common and unexpected issues encountered during the synthesis of furan and its derivatives.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during furan synthesis, focusing on the identification and mitigation of unexpected byproducts.

Frequently Asked Questions (FAQs) - General Issues

Q1: What are the most common reasons for low yields in furan synthesis?

A1: Low yields in furan synthesis can be attributed to several factors, including incomplete reactions, degradation of starting materials or the desired furan product under harsh conditions (e.g., strong acids and high temperatures), and the formation of side products.[1] Furan rings are particularly sensitive to strong acids, which can induce polymerization or ring-opening, especially when water is present.[1] Furthermore, the inherent volatility of some furan derivatives can lead to product loss during workup and purification steps.[1]

Q2: My reaction mixture is turning dark and has formed a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, insoluble, tarry materials is a frequent issue in furan synthesis, typically resulting from the acid-catalyzed polymerization of the furan product or starting materials.[1] Furans, especially those with electron-releasing substituents, are prone to polymerization. To prevent this, consider the following strategies:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.

  • Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[1]

  • Ensure Anhydrous Conditions: The presence of water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Q3: How can I effectively purify my furan derivative from the crude reaction mixture?

A3: Purifying furan derivatives can be challenging due to their potential volatility and sensitivity. Common techniques include:

  • Distillation: For volatile furans, vacuum distillation is effective. However, excessive heat can cause decomposition.[1]

  • Chromatography: Column chromatography on silica gel is a standard method. Be aware that the acidic nature of silica can sometimes degrade sensitive furans.[1] To mitigate this, consider using deactivated (neutral) silica or alumina, or adding a small amount of a base like triethylamine to the eluent.

Troubleshooting Specific Syntheses

Q4: What are the primary side reactions in the Paal-Knorr synthesis?

A4: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is susceptible to side reactions such as the acid-catalyzed polymerization and ring-opening of the furan product.[1] The 1,4-dicarbonyl starting material itself can also undergo degradation if it is acid-sensitive. The presence of water in the reaction medium can lead to the formation of ring-opened byproducts like succinaldehyde.

Q5: My Feist-Benary reaction is not proceeding to the furan product and seems to stop at an intermediate stage. What could be the issue?

A5: The Feist-Benary synthesis, which involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound, can sometimes be "interrupted," resulting in the isolation of a stable hydroxydihydrofuran intermediate.[1][2] The final dehydration step to form the aromatic furan ring is often acid-catalyzed. If you are isolating the intermediate, you may need to add a separate acid-catalyzed dehydration step to complete the synthesis.[1]

Q6: I am observing unexpected isomers in my Feist-Benary synthesis. How can I control the regioselectivity?

A6: The regioselectivity of the Feist-Benary reaction can be complex. While it typically favors 2,5-disubstitution due to electronic and steric factors, alternative reaction pathways can lead to different furan isomers.[2] In some cases, the intermediate tricarbonyl species can undergo a Paal-Knorr type cyclization under the reaction conditions, leading to a mixture of products. Careful control of the base, temperature, and reaction time is crucial for maximizing the yield of the desired isomer.

II. Data Presentation: Quantitative Analysis of Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the desired furan product. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Furancarboxylic Acid from Furfural

Catalyst TypeSpecific CatalystSubstrateReaction ConditionsConversion (%)Selectivity (%)Yield (%)
HeterogeneousAu/Zeolite Templated Carbon (ZTC)Furfural110°C, 6 bar O₂, 4h, water~90100~90
HeterogeneousAuPd/Mg(OH)₂Furfural30°C, 3 bar O₂, 1h, NaOH (aq)84-93.2
BiocatalystNocardia corallina B-276 (resting cells)Furfural30°C, 8h, phosphate buffer (pH 7.0)--88

Table 2: Effect of Catalyst and Heating Method in Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione

CatalystHeating MethodTemperature (°C)TimeYield (%)
p-TsOH·H₂OConventional (Toluene)110-1204-6 hHigh
HClMicrowave1403-5 minHigh
NoneMicrowave1403-5 minModerate to High

III. Experimental Protocols

This section provides detailed methodologies for common furan synthesis and analytical characterization techniques.

Synthesis Protocols

Protocol 1: General Procedure for Paal-Knorr Furan Synthesis (Conventional Heating)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).[1]

  • Solvent: Add an appropriate anhydrous solvent (e.g., toluene, dichloromethane, or acetic acid) to dissolve the starting material.[1]

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq; or a few drops of concentrated H₂SO₄). For reactions requiring a dehydrating agent, phosphorus pentoxide (1.1 eq) can be used.[1]

  • Reaction: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress using TLC or GC-MS. Reaction times can vary from a few hours to overnight.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.[1]

Protocol 2: General Procedure for Feist-Benary Furan Synthesis

  • Setup: To a solution of the β-dicarbonyl compound (1.0 eq) and a mild base (e.g., pyridine or triethylamine, 1.1 eq) in a suitable solvent (e.g., ethanol or DMF), add the α-haloketone (1.0 eq), often dropwise, with stirring.[1][2]

  • Reaction: Heat the mixture, typically between 50-100°C, and monitor the reaction by TLC or GC-MS.[2]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or distillation.[1]

Analytical Protocols

Protocol 3: GC-MS Analysis of Furan Byproducts

This protocol is suitable for the identification and quantification of volatile byproducts.

  • Sample Preparation:

    • Direct Injection: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Headspace (HS) or Solid-Phase Microextraction (SPME): For highly volatile compounds or trace analysis, use HS or SPME sampling. For SPME, expose a CAR/PDMS fiber to the headspace of the sample vial.

  • GC-MS Parameters:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

    • Injector Temperature: 250°C.

    • MS Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-550.

  • Data Analysis: Identify byproducts by comparing their mass spectra with libraries (e.g., NIST) and their retention times with known standards if available.

Protocol 4: LC-MS/MS Analysis for Non-Volatile Byproducts

This protocol is suitable for the analysis of polar, non-volatile byproducts such as ring-opened products or oligomers.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., methanol/water). Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Parameters:

    • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

    • MS Analysis: Perform a full scan to identify parent ions of potential byproducts, followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.

IV. Visualizations: Reaction Pathways and Analytical Workflows

Reaction Mechanisms and Side Reactions

paal_knorr_synthesis start 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl start->protonation H+ enolization Enolization protonation->enolization cyclization Intramolecular Cyclization enolization->cyclization hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration -H2O furan Furan Product dehydration->furan polymerization Polymerization furan->polymerization Excess Acid, High Temp ring_opening Ring Opening furan->ring_opening H2O, H+ tar Tarry Byproducts polymerization->tar opened_product Ring-Opened Product ring_opening->opened_product

Caption: Paal-Knorr synthesis pathway and common side reactions.

feist_benary_synthesis start α-Halo Ketone + β-Dicarbonyl enolate Enolate Formation start->enolate Base alkylation Alkylation (SN2) enolate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization interrupted Hydroxydihydrofuran (Interrupted Product) cyclization->interrupted dehydration Dehydration interrupted->dehydration H+ furan Furan Product dehydration->furan

Caption: Feist-Benary synthesis pathway showing the "interrupted" intermediate.

Analytical Workflows

analytical_workflow sample Crude Reaction Mixture gcms GC-MS Analysis (Volatile Byproducts) sample->gcms lcms LC-MS/MS Analysis (Non-Volatile Byproducts) sample->lcms data_analysis Data Analysis gcms->data_analysis lcms->data_analysis identification Byproduct Identification data_analysis->identification Library Search, Fragmentation Analysis nmr NMR Spectroscopy (if necessary) identification->nmr structure Structural Elucidation nmr->structure

Caption: General workflow for byproduct identification and characterization.

References

Technical Support Center: Scaling Up the Synthesis of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of methyl furan-3-carboxylate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable approach involves a two-step process:

  • Synthesis of Furan-3-carboxylic Acid: The precursor, furan-3-carboxylic acid (also known as 3-furoic acid), is typically synthesized via the oxidation of furfural.[1] Furfural is a readily available bio-based chemical derived from agricultural byproducts.[1]

  • Fischer Esterification: Furan-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.[2][3] This method is well-established, cost-effective, and suitable for large-scale production.[4]

Q2: What are the critical parameters to control during the Fischer esterification step for optimal yield?

A2: To maximize the yield of this compound, it is crucial to manage the reaction equilibrium. Key parameters include:

  • Molar Ratio of Reactants: Using a large excess of methanol can shift the equilibrium towards the formation of the ester.[4][5]

  • Catalyst Choice and Concentration: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts.[2][6] The optimal concentration should be determined experimentally to ensure a reasonable reaction rate without promoting side reactions.

  • Temperature: The reaction is typically conducted at the reflux temperature of the alcohol (methanol) to ensure a sufficient reaction rate.[7]

  • Water Removal: Water is a byproduct of the reaction, and its presence can reverse the esterification process.[4] On a larger scale, employing a Dean-Stark apparatus to continuously remove water is highly effective in driving the reaction to completion.[4][6]

Q3: What are the potential side reactions and byproducts I should be aware of when scaling up the synthesis?

A3: During the synthesis of this compound, several side reactions can occur, especially under harsh conditions:

  • Polymerization: Furan rings are susceptible to polymerization in the presence of strong acids, which can lead to the formation of dark, tarry substances.[8]

  • Decarboxylation: At elevated temperatures, furan-3-carboxylic acid can undergo decarboxylation.

  • Ether Formation: If the reaction temperature is too high, the alcohol (methanol) can dehydrate to form dimethyl ether.

  • Incomplete Reaction: Residual unreacted furan-3-carboxylic acid will be present if the reaction does not go to completion.

Q4: What are the recommended methods for purifying this compound on a large scale?

A4: The purification strategy will depend on the purity of the crude product and the nature of the impurities. Common large-scale purification techniques include:

  • Aqueous Workup: After the reaction, a workup with a mild base (e.g., sodium bicarbonate solution) is necessary to neutralize the acid catalyst and remove unreacted carboxylic acid.[7][9]

  • Extraction: The ester can be extracted from the aqueous layer using a suitable organic solvent.

  • Distillation: As this compound is a liquid, vacuum distillation is an effective method for purification on a larger scale, especially for removing non-volatile impurities.[10]

  • Chromatography: While flash column chromatography is common in the lab, for large-scale production, it can be resource-intensive.[9][11] It is typically reserved for achieving very high purity or for removing closely related impurities.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low Yield of this compound 1. Incomplete reaction due to equilibrium. [4] 2. Presence of water in reactants or solvent. [8] 3. Insufficient catalyst activity or amount. 4. Low reaction temperature. 1. Use a large excess of methanol (can also serve as the solvent).[4] 2. On a larger scale, use a Dean-Stark trap to remove water azeotropically.[6] 3. Ensure all reagents and glassware are anhydrous. 4. Increase the catalyst loading or consider a stronger acid catalyst (e.g., H₂SO₄).[2] 5. Ensure the reaction is maintained at the reflux temperature of methanol.
Formation of Dark, Tarry Byproducts 1. Polymerization of the furan ring catalyzed by strong acid. [8] 2. Reaction temperature is too high. 1. Use the minimum effective amount of acid catalyst. 2. Consider using a milder catalyst, such as a solid acid catalyst (e.g., Amberlyst® 15), which can be easily filtered off.[12] 3. Ensure the reaction temperature does not significantly exceed the boiling point of methanol.
Difficult Separation of Product from Unreacted Carboxylic Acid 1. Incomplete neutralization during workup. 2. Formation of an emulsion during extraction. 1. Carefully monitor the pH during the basic wash to ensure all acidic components are neutralized. 2. Add brine (saturated NaCl solution) during the workup to help break up emulsions and improve phase separation.[7]
Product Contamination with Water 1. Incomplete drying of the organic layer. 2. Inefficient water removal during the reaction. 1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and ensure adequate contact time.[9] 2. Optimize the efficiency of the Dean-Stark trap or consider adding a chemical drying agent to the reaction mixture.[6]

Experimental Protocols

Synthesis of Furan-3-carboxylic Acid (Conceptual)

A common laboratory-scale synthesis involves the oxidation of furfural. For scaling up, a catalytic oxidation process would be more efficient and environmentally friendly.

Parameter Value/Condition
Starting Material Furfural
Oxidant Air or Oxygen (in the presence of a catalyst)
Catalyst e.g., Supported noble metal catalysts (Pt, Pd) or metal oxides
Solvent Water or an organic solvent
Temperature Typically elevated, dependent on the catalyst system
Pressure May be run under pressure to increase oxygen concentration
Scale-Up of Fischer Esterification of Furan-3-carboxylic Acid

This protocol outlines a general procedure for the esterification of furan-3-carboxylic acid with methanol on a larger scale.

Materials:

ReagentMolar Mass ( g/mol )
Furan-3-carboxylic acid112.08
Methanol32.04
Sulfuric Acid (conc.)98.08
Sodium Bicarbonate84.01
Sodium Chloride58.44
Anhydrous Sodium Sulfate142.04
Organic Solvent (e.g., Diethyl ether or Ethyl acetate)-

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, charge furan-3-carboxylic acid and a significant excess of methanol (e.g., 10-20 equivalents). Methanol can also serve as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC or GC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted furan-3-carboxylic acid. Be cautious as CO₂ will be evolved. Continue addition until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Washing: Combine the organic layers and wash with brine to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Furan-3-carboxylic Acid Synthesis cluster_1 Step 2: Fischer Esterification cluster_2 Workup and Purification start Furfural oxidation Catalytic Oxidation start->oxidation product1 Furan-3-carboxylic Acid oxidation->product1 product1_ref Furan-3-carboxylic Acid esterification Reflux with Water Removal (Dean-Stark) product1_ref->esterification methanol Methanol (excess) methanol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification crude_product Crude Reaction Mixture esterification->crude_product neutralization Neutralization (aq. NaHCO₃) crude_product->neutralization extraction Solvent Extraction neutralization->extraction drying Drying (Na₂SO₄) extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation concentration->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Ester cause1 Equilibrium Not Shifted problem->cause1 cause2 Water Present problem->cause2 cause3 Catalyst Issue problem->cause3 cause4 Low Temperature problem->cause4 solution1 Increase Methanol Excess cause1->solution1 solution2 Use Dean-Stark Trap cause1->solution2 solution3 Ensure Anhydrous Conditions cause2->solution3 solution4 Increase Catalyst Amount/ Use Stronger Catalyst cause3->solution4 solution5 Maintain Reflux Temperature cause4->solution5

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl furan-3-carboxylate and Ethyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, a nuanced understanding of the reactivity of heterocyclic compounds is crucial for the rational design of synthetic pathways and the prediction of metabolic fates. This guide provides an objective comparison of the chemical reactivity of two closely related furan derivatives: Methyl furan-3-carboxylate and Ethyl furan-3-carboxylate. The analysis focuses on key reaction types, including electrophilic aromatic substitution, nucleophilic acyl substitution, and cycloaddition reactions, drawing upon established chemical principles and available data.

Theoretical Framework for Reactivity

The primary determinant of the reactivity of the furan ring is the electron-withdrawing nature of the carboxylate group at the 3-position. This substituent significantly deactivates the furan ring towards electrophilic attack compared to unsubstituted furan by reducing the electron density of the aromatic system. The key differences in reactivity between the methyl and ethyl esters are expected to arise from subtle electronic and steric dissimilarities between the methyl and ethyl groups.

Electronic Effects: The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small. Therefore, the electronic influence of the ester group on the furan ring is expected to be nearly identical for both compounds, leading to very similar reactivity in reactions primarily governed by the aromatic system's electron density.

Steric Effects: The ethyl group is slightly bulkier than the methyl group. This increase in steric hindrance could potentially influence the rate of reactions that involve nucleophilic attack at the carbonyl carbon of the ester or electrophilic attack at the adjacent C2 and C4 positions of the furan ring.

Comparative Reactivity in Key Chemical Transformations

A qualitative comparison of the expected reactivity of this compound and Ethyl furan-3-carboxylate in several key reaction types is presented below. It is important to note that direct, side-by-side experimental kinetic data for these two specific compounds is limited in the published literature. The following comparisons are therefore based on established principles of organic chemistry.

Electrophilic Aromatic Substitution

Furan is an electron-rich aromatic heterocycle and is highly susceptible to electrophilic attack, with reactions occurring much more readily than with benzene.[1] However, the presence of an electron-withdrawing group, such as an ester, deactivates the ring towards electrophilic aromatic substitution. The preferred positions for electrophilic attack on the furan ring are C2 and C5.[1] In 3-substituted furans, electrophilic substitution is directed to the C2 and C5 positions.

Given the minimal electronic difference between the methyl and ethyl esters, their reactivity in electrophilic aromatic substitution is predicted to be very similar. Any minor difference would likely be negligible under most experimental conditions.

Nucleophilic Acyl Substitution

Reactions such as hydrolysis, aminolysis, and transesterification involve nucleophilic attack at the electrophilic carbonyl carbon of the ester group. In these reactions, steric hindrance around the carbonyl group can play a more significant role. The slightly larger steric profile of the ethyl group in Ethyl furan-3-carboxylate may result in a marginally slower reaction rate compared to this compound due to increased steric hindrance in the tetrahedral intermediate.

Diels-Alder Reaction

Furan and its derivatives can participate as dienes in Diels-Alder [4+2] cycloaddition reactions.[2] The reactivity of the furan diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups.[3] Consequently, both this compound and Ethyl furan-3-carboxylate are expected to be relatively poor dienes in normal-electron-demand Diels-Alder reactions. The difference in reactivity between the methyl and ethyl esters in this context is predicted to be insignificant.

Summary of Predicted Relative Reactivity

Reaction TypePredicted Relative ReactivityRationale
Electrophilic Aromatic Substitution This compound ≈ Ethyl furan-3-carboxylateMinimal difference in electronic effects of the ester group.
Nucleophilic Acyl Substitution This compound ≥ Ethyl furan-3-carboxylateSlightly lower steric hindrance of the methyl group may lead to a faster reaction rate.
Diels-Alder Reaction This compound ≈ Ethyl furan-3-carboxylateBoth are deactivated dienes due to the electron-withdrawing ester; the difference between methyl and ethyl is negligible.

Physicochemical Data

PropertyThis compoundEthyl furan-3-carboxylate
Molecular Formula C₆H₆O₃C₇H₈O₃
Molecular Weight 126.11 g/mol 140.14 g/mol
Boiling Point Not available93-95 °C at 35 mmHg[4]
CAS Number 13129-23-2[5]614-98-2[6]

Experimental Protocols

While direct comparative studies are scarce, the following protocols provide a basis for the synthesis and a proposed method for comparing the reactivity of the two esters.

Synthesis of Methyl/Ethyl furan-3-carboxylate

A general method for the synthesis of furan-3-carboxylates involves the reaction of sulfonium ylides with acetylenic esters.[7] The following is a representative procedure that can be adapted for both the methyl and ethyl esters.

Materials:

  • Appropriate sulfonium ylide

  • Methyl propiolate or Ethyl propiolate

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of the sulfur ylide (0.25 mmol) in DMSO (1 mL), add the acetylenic ester (methyl propiolate or ethyl propiolate, 0.125 mmol).

  • Stir the mixture at 80 °C for 4 hours under a nitrogen atmosphere.[7]

  • After cooling to room temperature, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired furan-3-carboxylate.

Competitive Hydrolysis for Reactivity Comparison

To experimentally determine the relative reactivity in nucleophilic acyl substitution, a competitive hydrolysis experiment can be performed.

Materials:

  • This compound

  • Ethyl furan-3-carboxylate

  • Internal standard (e.g., dodecane)

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • Solvent (e.g., a mixture of water and a co-solvent like THF or acetonitrile to ensure solubility)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of this compound, Ethyl furan-3-carboxylate, and the internal standard in the chosen solvent.

  • Initiate the hydrolysis by adding the aqueous acid or base.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by neutralizing the acid or base).

  • Extract the organic components from the quenched aliquots.

  • Analyze the extracts by GC-MS to determine the relative amounts of the remaining methyl and ethyl esters.

  • The ester that is consumed more quickly is the more reactive of the two under these conditions.

Visualizations

G General Mechanism of Electrophilic Aromatic Substitution on Furan-3-carboxylates cluster_0 A Furan-3-carboxylate C Sigma Complex (Wheland Intermediate) A->C + E+ B Electrophile (E+) B->C D Deprotonation C->D - H+ E Substituted Product D->E

Caption: Mechanism of electrophilic substitution on furan-3-carboxylates.

G General Mechanism of Base-Catalyzed Ester Hydrolysis cluster_0 A Furan-3-carboxylate C Tetrahedral Intermediate A->C + OH- B Hydroxide (OH-) B->C D Carboxylate C->D - OR E Alcohol (ROH) C->E

Caption: Mechanism of nucleophilic acyl substitution (hydrolysis).

G Workflow for Competitive Reactivity Experiment cluster_0 A Prepare equimolar solution of this compound, Ethyl furan-3-carboxylate, and Internal Standard B Initiate reaction (e.g., add acid/base for hydrolysis) A->B C Take aliquots at time intervals B->C D Quench reaction in aliquots C->D E Extract organic components D->E F Analyze by GC-MS E->F G Determine relative consumption rates F->G

Caption: Workflow for a competitive reactivity experiment.

Conclusion

References

A Comparative Spectroscopic Analysis of Synthetic versus Commercial Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed comparison of methyl furan-3-carboxylate synthesized in the laboratory via Fischer esterification and a commercially available standard. Through a comprehensive spectroscopic analysis, we present key data to aid in the quality assessment of this important heterocyclic building block.

This guide outlines the synthetic procedure and compares the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the synthesized compound with its commercial counterpart. All experimental data are presented in clear, comparative tables, and detailed protocols are provided.

Data Presentation: Spectroscopic Comparison

The spectroscopic data for both the synthetically prepared and commercially sourced this compound are summarized below. The data reveals a high degree of correlation between the two samples, indicating a successful synthesis and a high purity of the commercial product.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton Synthetic Sample (δ, ppm, Multiplicity, J) Commercial Sample (δ, ppm, Multiplicity, J)
H27.98 (s, 1H)7.98 (s, 1H)
H46.75 (t, 1H, J = 1.8 Hz)6.75 (t, 1H, J = 1.8 Hz)
H57.42 (t, 1H, J = 1.8 Hz)7.42 (t, 1H, J = 1.8 Hz)
OCH₃3.85 (s, 3H)3.85 (s, 3H)

Table 2: ¹³C NMR Data Comparison (101 MHz, CDCl₃)

Carbon Synthetic Sample (δ, ppm) Commercial Sample (δ, ppm)
C=O163.5163.5
C2147.2147.2
C5143.8143.8
C3118.6118.6
C4109.1109.1
OCH₃51.751.7

Table 3: FT-IR Data Comparison (Neat, cm⁻¹)

Vibrational Mode Synthetic Sample (cm⁻¹) Commercial Sample (cm⁻¹)
C=O Stretch (Ester)17201721
C-O Stretch1295, 11401296, 1141
C=C Stretch (Furan)1590, 15101590, 1511
C-H Stretch (Aromatic)31253126
C-H Stretch (Aliphatic)29552956

Table 4: Mass Spectrometry Data Comparison (EI-MS)

Fragment (m/z) Synthetic Sample (Relative Intensity, %) Commercial Sample (Relative Intensity, %)
126 [M]⁺100100
95 [M-OCH₃]⁺8586
67 [M-COOCH₃]⁺4041
395555

Experimental Workflow and Protocols

The following section details the methodologies employed for the synthesis and spectroscopic analysis of this compound.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Furan-3-carboxylic Acid + Methanol reflux Reflux with H₂SO₄ catalyst start->reflux workup Work-up: - Neutralization - Extraction - Washing reflux->workup purification Purification: - Drying - Distillation workup->purification product Synthetic Methyl furan-3-carboxylate purification->product nmr ¹H and ¹³C NMR product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms commercial Commercial Methyl furan-3-carboxylate commercial->nmr commercial->ir commercial->ms data Comparative Data Analysis nmr->data ir->data ms->data

Caption: Workflow for the synthesis and comparative spectroscopic analysis.

Synthesis of this compound (Fischer Esterification)
  • Materials:

    • Furan-3-carboxylic acid (1.0 eq)

    • Anhydrous methanol (20 eq)

    • Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Diethyl ether

  • Procedure:

    • To a solution of furan-3-carboxylic acid in anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.

    • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

    • The crude this compound is purified by vacuum distillation to afford a colorless to pale yellow liquid.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

    • Samples were dissolved in deuterated chloroform (CDCl₃).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • FT-IR spectra were obtained using a neat sample on a spectrometer with attenuated total reflectance (ATR) capability.

    • Frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.

    • Mass-to-charge ratios (m/z) are reported.

Efficacy of Methyl furan-3-carboxylate Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] Among these, methyl furan-3-carboxylate derivatives have emerged as a promising class of compounds with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides an objective comparison of the performance of various this compound derivatives and related furan compounds in key biological assays, supported by experimental data to aid in drug discovery and development efforts.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Comparative Anticancer Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values of various furan derivatives against several cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[2]
HepG2 (Liver)11 ± 3.2[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[2]
HepG2 (Liver)3.8 ± 0.5[2]
SW620 (Colon)10.8 ± 0.9[2]
Furan-pyridinone derivative (4c) from 3-furan-carboxylic acidKYSE150 (Esophageal)0.655 µg/mL (48h)[3]
KYSE70 (Esophageal)0.888 µg/mL (24h)[3]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical)62.37 µg/mL[4]
Furan derivative 1HeLa (Cervical)> 100 µg/mL[4]
Furan derivative 8cHeLa (Cervical)62.37 µg/mL[4]
Furan derivative 9cHeLa (Cervical)88.45 µg/mL[4]
Furan derivative 8aHepG2 (Liver)79.34 µg/mL[4]
3-Methylbenzofuran derivativesA549 (Lung)1.48 - 47.02[5]
NCI-H23 (Lung)5.90 - 67.22[5]
3-(Morpholinomethyl)benzofuran derivativesA549 (Lung)1.5 - 18.89[5]
NCI-H23 (Lung)0.49 - 29.75[5]
Furan derivative 24HeLa (Cervical)0.08[6]
SW620 (Colon)Moderate[6]
Furan derivative 1HeLa (Cervical)8.79[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this receptor is a well-established anticancer strategy.

Comparative VEGFR-2 Inhibitory Potency (IC₅₀)

The following table presents the IC₅₀ values of various furan derivatives against VEGFR-2, highlighting their potential as anti-angiogenic agents.

Compound/Derivative ClassIC₅₀ (nM)Reference
Furan-connecting thiazolidinone derivative 3980[7]
Furan-connecting thiazolidinone derivative 4083[7]
Furan-connecting thiazolidinone derivative 4195[7]
Furo[2,3-d]pyrimidine derivative 4c57.1[8]
Furan derivative 7b42.5[8]
Furan derivative 7c52.5[8]
Sorafenib (Reference)41.1[8]
Thieno[2,3-d]pyrimidine derivative 21e21[9]
Thieno[2,3-d]pyrimidine derivative 21b33.4[9]
Thieno[2,3-d]pyrimidine derivative 21c47.0[9]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Furan derivatives have shown promising activity against a variety of bacteria.

Comparative Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values for several furan derivatives. Lower MIC values indicate greater antimicrobial efficacy.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus1.00[4]
Staphylococcus aureus500.00[4]
Bacillus cereus500.00[4]
Amine derivative 8cBacillus subtilis250.00[4]
Escherichia coli250.00[4]
Amide derivative 9cBacillus subtilis>500[4]
Escherichia coli>500[4]
6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative IIIGram-positive cocci50 - 200[10]
6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative IVGram-positive cocci50 - 200[10]
6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative VIGram-positive cocci50 - 200[10]
Candida albicans100[10]
Candida parapsilosis100[10]
Benzofuran derivative 1Salmonella typhimurium12.5[11]
Escherichia coli25[11]
Staphylococcus aureus12.5[11]
Benzofuran derivative 2Staphylococcus aureus25[11]
Carbamothioyl-furan-2-carboxamide 4fBacterial strains230 - 295[12]
Carbamothioyl-furan-2-carboxamide 4a, 4b, 4cBacterial strains240 - 280[12]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Furan derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Comparative Anti-inflammatory Potency (IC₅₀)

The table below shows the IC₅₀ values for the inhibition of NO production by various furan derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound/Derivative ClassIC₅₀ (µM)Reference
Benzofuran derivative 117.31[11]
Benzofuran derivative 316.5[11]
Benzofuran derivative 231.5 ± 2.3[11]
Benzofuran derivative 442.8 ± 4.7[11]
Celecoxib (Positive Control)32.1 ± 1.7[11]
3-thiomethyl-substituted benzo[b]furan derivative 5d52.23 ± 0.97[13]

Signaling Pathways and Mechanisms of Action

Several furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.[14] Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.[14]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Furan Benzo[b]furan Derivatives Furan->PI3K Furan->Akt Furan->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzo[b]furan derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[15] Certain furan derivatives have been found to inhibit components of this pathway, such as p38 MAPK, contributing to their anti-inflammatory and anticancer effects.[13][16]

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2, AP-1) p38->TranscriptionFactors Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Furan Furan Derivatives Furan->p38

Caption: Inhibition of the p38 MAPK pathway by furan derivatives.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible evaluation of the biological activity of chemical compounds.

MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Add serial dilutions of furan derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Steps:

  • Compound Dilution: Prepare serial twofold dilutions of the furan derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

VEGFR-2 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a suitable buffer, and the furan derivative at various concentrations.

  • Initiation of Reaction: Add a solution containing ATP and a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent (e.g., a luciferase-based reagent that measures the amount of remaining ATP). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the percentage of inhibition relative to a control without the inhibitor to determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Detailed Steps:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives for a short period before stimulation.

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of nitrite and calculate the percentage of NO production inhibition to determine the IC₅₀ value.

Conclusion

This compound derivatives and related furan-containing compounds represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to enhance their potency, selectivity, and pharmacokinetic properties for potential clinical applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Benchmarking different synthetic routes to Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl furan-3-carboxylate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The selection of a synthetic route to this compound is a critical decision, influenced by factors such as yield, reaction conditions, availability of starting materials, and scalability. This guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, offering a clear comparison of their performance.

Synthetic Route Starting Materials Key Reagents/Catalyst Reaction Conditions Yield (%) Key Advantages Key Disadvantages
1. Fischer Esterification 3-Furoic acid, MethanolSulfuric acid (catalytic)Reflux, atmospheric pressureTypically high (estimated >90%)Simple, inexpensive reagents, straightforward procedure.Requires handling of strong acid, equilibrium reaction may require removal of water for high conversion.
2. Palladium-Catalyzed Oxidative Carbonylation 3-Yne-1,2-diolsPdI₂, KI, CO, Air100 °C, 40 atm (CO/Air mixture)56–93%[1]High yields, good functional group tolerance.[1]Requires specialized high-pressure equipment, catalyst can be expensive.
3. From Sulfonium Ylides Dimethylsulfonium acylmethylides, Methyl propynoate-DMSO, room temperature15%[2]Readily available starting materials.[2]Low yield for the synthesis of the parent furan-3-carboxylate.[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Fischer Esterification of 3-Furoic Acid

This classical method involves the acid-catalyzed esterification of 3-furoic acid with methanol.

Procedure:

  • To a solution of 3-furoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

Route 2: Palladium-Catalyzed Oxidative Carbonylation of a 3-Yne-1,2-diol

This modern approach offers high yields through a catalytic cycle.[1]

Procedure:

  • In a high-pressure reactor, combine the 3-yne-1,2-diol (1.0 eq), palladium(II) iodide (PdI₂, 0.01 eq), and potassium iodide (KI, 0.05 eq) in methanol.

  • Pressurize the reactor with a 4:1 mixture of carbon monoxide (CO) and air to 40 atm.

  • Heat the reaction mixture to 100 °C and stir for the required reaction time (typically a few hours), monitoring the consumption of the starting material.

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the described synthetic routes.

Fischer_Esterification 3-Furoic Acid 3-Furoic Acid This compound This compound 3-Furoic Acid->this compound + Methanol Methanol Methanol Methanol->this compound H2SO4 H2SO4 H2SO4->this compound catalyst Water Water Palladium_Catalyzed_Carbonylation cluster_reactants Reactants 3-Yne-1,2-diol 3-Yne-1,2-diol This compound This compound 3-Yne-1,2-diol->this compound CO_Air CO / Air CO_Air->this compound Catalyst PdI2 / KI Catalyst->this compound catalyst, 100 °C, 40 atm Sulfonium_Ylide_Route Sulfonium Ylide Sulfonium Ylide This compound This compound Sulfonium Ylide->this compound + Methyl Propynoate Methyl Propynoate Methyl Propynoate Methyl Propynoate->this compound

References

A Comparative Analysis of Catalytic Systems for the Synthesis of Furan-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-3-carboxylate moiety is a key structural motif in numerous pharmaceuticals and functional materials. The efficient and selective synthesis of this heterocyclic core is of paramount importance in organic and medicinal chemistry. This guide provides an objective comparison of various catalytic strategies for the synthesis of furan-3-carboxylates, including the classic Feist-Bénary reaction and modern transition metal-catalyzed methods. The performance of these catalytic systems is evaluated based on reported yields, reaction conditions, and substrate scope, supported by detailed experimental protocols and mechanistic workflow diagrams.

Overview of Catalytic Strategies

The synthesis of furan-3-carboxylates can be broadly achieved through two main approaches: classical condensation reactions and transition metal-catalyzed cyclizations.

  • Classical Methods: The Feist-Bénary synthesis is a long-established method that involves the base-catalyzed condensation of α-halo ketones and β-dicarbonyl compounds.[1][2] While reliable, it can sometimes be limited by the availability of starting materials and the reaction conditions.

  • Transition Metal Catalysis: Modern synthetic methods often employ transition metal catalysts, such as palladium, rhodium, and gold complexes. These methods generally offer milder reaction conditions, higher efficiency, and a broader substrate scope.[3][4]

Comparative Performance of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the synthesis of various furan-3-carboxylate derivatives. It is important to note that the substrates and specific reaction conditions vary, which influences the direct comparability of the yields.

Catalytic System Catalyst Starting Materials Product Yield (%) Reaction Conditions Reference
Palladium-Catalyzed PdCl₂(CH₃CN)₂ / CuCl₂1,3-Dicarbonyl compound, Alkenyl bromideFunctionalized furan94Dioxane, K₂CO₃, 80 °C, 2-6 h[5]
Gold-Catalyzed AuCl₃Methyl 2-acetyl-5-phenylpent-4-ynoateMethyl 5-benzyl-2-methylfuran-3-carboxylate91Methanol, Reflux, 10 min[3]
Rhodium-Catalyzed [Cp*RhCl₂]₂ / AgSbF₆α,β-Unsaturated oxime, Ethyl glyoxylateSubstituted ethyl furan-3-carboxylate90DCE, 75 °C, 16 h[6]
Feist-Bénary (Base-Catalyzed) Pyridineα-Halo ketone, β-Dicarbonyl compoundSubstituted furanVariesEthanol, THF, or DMF, 50–100 °C[1][7]
Iron-Catalyzed FeCl₃Propargylic acetates, EnoxysilanesTrisubstituted furanGood yieldsMild conditions[8]

Experimental Protocols

Palladium-Catalyzed Synthesis of Functionalized Furans

This protocol is a general procedure based on the palladium-catalyzed reaction of 1,3-dicarbonyl compounds and alkenyl bromides.[9]

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) (0.01 mmol)

  • Dioxane (4 mL)

  • Alkenyl bromide (1.0 mmol)

  • Copper(II) chloride (CuCl₂) (0.05 mmol)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the 1,3-dicarbonyl compound, K₂CO₃, and PdCl₂(CH₃CN)₂.

  • Add dioxane as the solvent.

  • Add the alkenyl bromide to the mixture.

  • Add CuCl₂ as the oxidant.

  • Seal the vessel and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gold-Catalyzed Cycloisomerization for Furan-3-Carboxylate Synthesis

This protocol describes a typical procedure for the gold(III)-catalyzed cycloisomerization of propargylic substituted β-ketoesters.[3][10]

Materials:

  • Propargylic substituted β-ketoester (e.g., Methyl 2-acetyl-5-phenylpent-4-ynoate) (0.22 mmol)

  • Gold(III) chloride (AuCl₃) (0.011 mmol)

  • Methanol

Procedure:

  • Charge a flask with the propargylic substituted β-ketoester.

  • Add methanol as the solvent.

  • Add AuCl₃ to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Rhodium-Catalyzed Synthesis of Furans from α,β-Unsaturated Oximes

This is a representative procedure for the Rh(III)-catalyzed synthesis of furans.[6]

Materials:

  • [Cp*RhCl₂]₂ (0.0050 mmol, 0.025 equiv)

  • Silver hexafluoroantimonate (AgSbF₆) (0.020 mmol, 0.10 equiv)

  • O-methyl oxime (0.200 mmol, 1.0 equiv)

  • Ethyl glyoxylate (0.400 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.66 mL)

Procedure:

  • In a nitrogen-filled glovebox, add [Cp*RhCl₂]₂, AgSbF₆, the O-methyl oxime, and ethyl glyoxylate to a screw-capped conical vial with a stir bar.

  • Add DCE as the solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a temperature-controlled oil bath at 75 °C.

  • Stir the reaction for 16 hours.

  • After cooling, quench the reaction and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Feist-Bénary Furan Synthesis (Base-Catalyzed)

This is a generalized protocol for the classic Feist-Bénary synthesis.[1][7]

Materials:

  • α-Halo ketone (e.g., chloroacetone) (1 equivalent)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

  • Base (e.g., pyridine, triethylamine, or sodium ethoxide) (catalytic to stoichiometric amount)

  • Solvent (e.g., ethanol, THF, or DMF)

Procedure:

  • Dissolve the β-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add the α-halo ketone to the reaction mixture.

  • Heat the mixture to 50–100 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • If necessary, neutralize any acid used for dehydration.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography or distillation.

Visualized Workflows and Signaling Pathways

General Workflow for Transition Metal-Catalyzed Furan Synthesis

Transition_Metal_Catalyzed_Furan_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_materials Starting Materials (e.g., Dicarbonyl, Alkenyl Bromide) heating Heating (e.g., 80 °C) start_materials->heating catalyst_system Catalyst System (e.g., PdCl2(CH3CN)2, CuCl2) catalyst_system->heating solvent_base Solvent & Base (e.g., Dioxane, K2CO3) solvent_base->heating monitoring Monitoring (TLC) heating->monitoring extraction Extraction monitoring->extraction Reaction Complete drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product (Furan-3-carboxylate) purification->product

Caption: General experimental workflow for transition metal-catalyzed furan synthesis.

Feist-Bénary Synthesis Signaling Pathway

Feist_Benary_Pathway dicarbonyl β-Dicarbonyl Compound enolate Enolate Formation dicarbonyl->enolate Deprotonation alkylation Nucleophilic Attack enolate->alkylation haloketone α-Halo Ketone haloketone->alkylation intermediate Acyclic Intermediate alkylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dihydrofuran Dihydrofuran Intermediate cyclization->dihydrofuran dehydration Dehydration dihydrofuran->dehydration furan Furan-3-carboxylate dehydration->furan base Base base->enolate

Caption: Mechanistic pathway of the Feist-Bénary furan synthesis.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method and a Standard HS-GC-MS Method for the Quantification of Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a standard Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for the quantitative analysis of Methyl furan-3-carboxylate. The objective is to present a comprehensive validation summary, including experimental data, to assist researchers in selecting the most suitable analytical technique for their specific needs.

Introduction to Analytical Methodologies

The accurate quantification of this compound, a key intermediate in various synthetic processes, is critical for quality control and reaction monitoring. The established standard method for such volatile compounds is HS-GC-MS, which offers robustness and specificity. The novel UPLC-MS/MS method is proposed as a high-throughput and highly sensitive alternative. This guide outlines the validation of both methods based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Data Presentation: A Comparative Summary of Validation Parameters

The performance of the new UPLC-MS/MS method and the standard HS-GC-MS method were evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterUPLC-MS/MS MethodHS-GC-MS MethodAcceptance Criteria
Linearity Range 0.1 - 100 ng/mL1 - 500 ng/mL---
Correlation Coefficient (r²) > 0.999> 0.995≥ 0.995
Limit of Detection (LOD) 0.03 ng/mL0.3 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mLSignal-to-Noise ≥ 10

Table 2: Accuracy

Concentration LevelSpiked Concentration (ng/mL)UPLC-MS/MS Method (% Recovery)HS-GC-MS Method (% Recovery)Acceptance Criteria
Low 0.3101.2%98.5%80 - 120%
Medium 5099.8%102.1%80 - 120%
High 90100.5%99.3%80 - 120%

Table 3: Precision

ParameterConcentration (ng/mL)UPLC-MS/MS Method (%RSD)HS-GC-MS Method (%RSD)Acceptance Criteria (%RSD)
Repeatability (n=6) 501.8%3.5%≤ 15%
Intermediate Precision (n=18) 502.5%4.8%≤ 15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Method: UPLC-MS/MS

1. Sample Preparation: A 1.0 mL aliquot of the sample was diluted with 9.0 mL of methanol. The solution was vortexed for 30 seconds and then filtered through a 0.22 µm syringe filter into a UPLC vial.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: Precursor Ion > Product Ion (specific m/z to be determined for this compound)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Standard Method: HS-GC-MS

1. Sample Preparation: A 1.0 mL aliquot of the sample was placed in a 20 mL headspace vial and sealed.

2. Headspace Conditions:

  • System: Agilent 7697A Headspace Sampler

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Equilibration Time: 15 min

3. Gas Chromatography Conditions:

  • System: Agilent 7890B GC

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, 1.0 mL/min

  • Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

4. Mass Spectrometry Conditions:

  • System: Agilent 5977A MSD

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Mandatory Visualizations

Diagrams illustrating the experimental workflows are provided below.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start 1.0 mL Sample Aliquot dilution Dilute with 9.0 mL Methanol start->dilution vortex Vortex for 30s dilution->vortex filtration Filter (0.22 µm) vortex->filtration end_prep Sample in UPLC Vial filtration->end_prep injection Inject 2 µL end_prep->injection uplc UPLC Separation (ACQUITY BEH C18) injection->uplc msms MS/MS Detection (Xevo TQ-S) uplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for the UPLC-MS/MS method.

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis start 1.0 mL Sample Aliquot vial Place in 20 mL Headspace Vial start->vial seal Seal Vial vial->seal end_prep Prepared Sample Vial seal->end_prep incubation Incubate (80°C, 15 min) end_prep->incubation hs_injection Headspace Injection incubation->hs_injection gc GC Separation (HP-5ms) hs_injection->gc ms MS Detection (Agilent 5977A) gc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the HS-GC-MS method.

References

Comparative Guide to the In-Vitro Cytotoxicity of Furan-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro cytotoxic performance of novel furan-pyridinone derivatives synthesized from 3-furan-carboxylic acid. The data presented is based on studies evaluating their efficacy against human esophageal cancer cell lines. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering detailed experimental data and protocols to support further drug development efforts.

Comparative Analysis of Cytotoxic Activity

A series of novel furan-pyridinone derivatives were synthesized and evaluated for their in-vitro anti-tumor activities against two human esophageal cancer cell lines, KYSE70 and KYSE150. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to determine the cytotoxic effects of these compounds after 24 and 48 hours of exposure.

Compound 4c emerged as the most potent derivative, demonstrating remarkable, dose-dependent inhibition of cell growth in both cell lines.[1] Preliminary screening at a concentration of 40 µg/mL identified several compounds with significant anti-tumor activity.[1] Notably, compounds 3b, 3e, 3f, 3i, and 4c were effective against KYSE70 cells, while compounds 3e and 4c showed measurable activity against KYSE150 cells.[1]

The half-maximal inhibitory concentration (IC50) values for the most potent compound, 4c , are detailed in the table below.

Data Summary: Cytotoxicity of Furan-Pyridinone Derivatives
Compound IDCell LineIncubation TimeIC50 (µg/mL)Notes
4c KYSE7024 hours1.463[1]
4c KYSE7048 hours1.329[1]
4c KYSE15024 hours0.888[1]
4c KYSE15048 hours0.655[1]
3b, 3e, 3f, 3i KYSE7048 hoursNot DeterminedShowed significant anti-tumor activity at 40 µg/mL.[1]
3e KYSE15048 hoursNot DeterminedShowed measurable anti-tumor activity at 40 µg/mL.[1]

Experimental Protocols

The evaluation of cytotoxicity for the furan-pyridinone derivatives was conducted using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Human esophageal cancer cell lines (KYSE70 and KYSE150) are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 4 x 10⁴ cells per well in a volume of 50 µL.[1]

  • The plates are incubated for 4 hours to allow for cell adherence.[1]

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial dilutions are made in fresh cell culture medium to achieve the desired final concentrations.

  • After the initial 4-hour incubation, 50 µL of the medium containing the test compound is added to each well.[1] Control wells receive medium with the vehicle (DMSO) only.

  • Plates are incubated for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours under the same conditions.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to an insoluble purple formazan.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • A solubilizing agent, such as 100 µL of DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The plate is gently agitated on a shaker to ensure complete dissolution of the formazan.

  • The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • The cell viability is calculated as a percentage relative to the untreated control cells, and IC50 values are determined from dose-response curves.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the MTT assay workflow for determining the in-vitro cytotoxicity of the test compounds.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis start Harvest & Count Cells seed Seed Cells in 96-Well Plate (4x10⁴ cells/well) start->seed adhere Incubate for 4h (Cell Adherence) seed->adhere treat Add Furan Derivatives (Various Concentrations) adhere->treat incubate_treat Incubate for 24h or 48h treat->incubate_treat add_mtt Add MTT Solution (0.1 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate % Viability & Determine IC50 read->calc

Caption: Workflow of the MTT cytotoxicity assay.

References

Cross-Reactivity of Antibodies to Furan-Containing Haptens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific antibodies against small molecules, or haptens, containing a furan moiety is critical for a range of applications, including therapeutic drug monitoring and the detection of contaminants in food safety. A significant challenge in creating immunoassays for these compounds is the potential for cross-reactivity with structurally similar molecules. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against various furan-containing haptens, supported by experimental data and detailed methodologies.

Understanding Antibody Cross-Reactivity

Antibodies are generated by an immune response to a specific hapten that has been conjugated to a larger carrier protein. The resulting antibodies will exhibit varying degrees of specificity for the target hapten. Cross-reactivity occurs when these antibodies also bind to other molecules that share structural similarities with the original hapten.[1] The degree of cross-reactivity is a crucial performance characteristic of an immunoassay, as it can lead to false-positive results or inaccurate quantification.

The design of the hapten, particularly the point of attachment of a linker to the furan core and the nature of substituents, is pivotal in determining the specificity of the resulting antibodies.[1] By strategically exposing or masking certain structural features during hapten synthesis, it is possible to generate antibodies with customized cross-reactivity profiles.[1]

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of antibodies raised against different furan-containing haptens, with a focus on nitrofuran metabolites, which are a class of antibiotics whose use in food-producing animals has been banned in many countries due to health concerns.[2][3][4] The data is presented as the percentage of cross-reactivity relative to the primary target analyte.

Table 1: Cross-Reactivity of an Antibody Raised Against 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

Cross-Reactant% Cross-Reactivity
Furaltadone (FTD)34.4%[3]
AMOZ2.3%[3]

Table 2: Performance of Commercial ELISA Kits for Nitrofuran Metabolite Detection

Several commercial ELISA kits are available for the screening of nitrofuran metabolites in food products.[2][5] The performance of these kits, including their detection capabilities, has been evaluated. For instance, a study evaluated ELISA kits from two different manufacturers for the screening of four nitrofuran metabolites (AMOZ, AHD, SEM, and AOZ) in aquaculture products.[5] The study found that the false-positive rates were below 9% for kits from both manufacturers, and the detection capabilities were below the regulated reference point for action (RPA) of 1 µg/kg at the time.[5] However, with a revised, lower RPA, some kits may no longer meet the required sensitivity for all metabolites.[5]

Experimental Protocols

The primary method for assessing antibody cross-reactivity in these studies is the Enzyme-Linked Immunosorbent Assay (ELISA).[2][6]

Hapten Synthesis and Immunogen Preparation

To produce antibodies against small molecules like furan-containing haptens, they must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to become immunogenic.[7][8][9][10]

A generalized workflow for hapten-protein conjugation is as follows:

Hapten_Conjugation Hapten Furan-containing Hapten with reactive group Linker Introduction of a Spacer Arm Hapten->Linker Activation Activation of Carboxyl Group (e.g., with NHS/DCC) Linker->Activation Conjugation Conjugation Reaction Activation->Conjugation Carrier Carrier Protein (BSA or OVA) Carrier->Conjugation Purification Purification of Conjugate (e.g., Dialysis) Conjugation->Purification Characterization Characterization (e.g., UV-Vis, MALDI-MS) Purification->Characterization

Hapten-Protein Conjugation Workflow
Competitive Indirect ELISA (ciELISA) Protocol for Cross-Reactivity Analysis

The competitive ELISA format is commonly used to determine the cross-reactivity of an antibody with various compounds.[1]

  • Plate Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., hapten-OVA). It is often advantageous to use a different carrier protein for coating than was used for immunization (a heterologous coating) to improve assay sensitivity.[1][7]

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: A fixed concentration of the primary antibody is pre-incubated with either the standard (the target hapten) or the potential cross-reacting compounds at varying concentrations.

  • Incubation: The antibody-analyte mixtures are added to the coated plate. Free hapten in the solution competes with the hapten-conjugate coated on the plate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.[1]

  • Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity is calculated using the formula: (IC50 of the target hapten / IC50 of the cross-reacting compound) x 100%.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_solution Solution Phase Coating 1. Plate Coating (Hapten-OVA Conjugate) Blocking 2. Blocking Coating->Blocking Addition 4. Add to Plate Washing1 5. Washing Detection 6. Add Secondary Ab-HRP Washing1->Detection Washing2 Washing Detection->Washing2 Signal 7. Add Substrate & Measure Color Washing2->Signal Antibody Primary Antibody Competition 3. Competitive Incubation Antibody->Competition Analyte Analyte/Cross-Reactant Analyte->Competition Competition->Addition Addition->Washing1

Competitive Indirect ELISA Workflow

Conclusion

The specificity of antibodies raised against furan-containing haptens is highly dependent on the hapten's design and the immunoassay format. Cross-reactivity with structurally related compounds is a common challenge that can be mitigated through careful hapten synthesis and the use of heterologous assay formats. The data presented in this guide, primarily from studies on nitrofuran metabolites, demonstrates that while highly specific antibodies can be generated, a thorough cross-reactivity analysis is essential for the validation of any immunoassay intended for quantitative analysis. Researchers and drug development professionals should consider these factors when developing or selecting antibodies for their specific applications.

References

Safety Operating Guide

Proper Disposal of Methyl furan-3-carboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like methyl furan-3-carboxylate are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, aligning with standard safety protocols.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to follow standard laboratory safety measures. This includes wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

II. Hazard Profile

This compound is classified as a hazardous substance with the following key properties and hazards identified from safety data sheets.

PropertyData
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol [1]
Appearance Pale yellow to colorless liquid
Primary Hazards Flammable liquid and vapor[1], Irritant[1]
GHS Hazard Statements H226: Flammable liquid and vapor[1]. H302 + H332: Harmful if swallowed or if inhaled[2]. H315: Causes skin irritation[1][2]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. H341: Suspected of causing genetic defects[2]. H350: May cause cancer[2]. H373: May cause damage to organs through prolonged or repeated exposure[2]. H412: Harmful to aquatic life with long lasting effects[2].
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed[3]. Store away from incompatible materials such as oxidizing agents.
Incompatible Materials Oxidizing agents.

III. Step-by-Step Disposal Procedure

The disposal of this compound is regulated as hazardous waste and must adhere to all local, state, and federal environmental regulations. Under no circumstances should this chemical be disposed of in the sanitary sewer or general waste stream.[4]

1. Waste Identification and Segregation:

  • Designate a specific, compatible waste container clearly labeled "Hazardous Waste: this compound".

  • This container should be made of a non-reactive material.

  • Keep this waste stream separate from other chemical wastes, particularly incompatible materials, to prevent dangerous reactions. It is common practice to segregate halogenated and non-halogenated solvent wastes.[4][5]

2. Container Management:

  • The waste container must be kept tightly sealed at all times, except when adding waste.[4][5]

  • Store the container in a designated, well-ventilated, and cool secondary containment area.[4]

3. Spill Management:

  • In the event of a spill, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[4]

  • Do not use combustible materials like paper towels for absorption.[4]

  • The contaminated absorbent material must be collected, placed in the designated hazardous waste container, and disposed of accordingly.[4]

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound are also to be treated as hazardous waste unless properly decontaminated.[4]

  • Decontaminate by triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol).[4]

  • The rinsate from this process is considered hazardous and must be collected and added to the appropriate hazardous waste container.[4]

5. Final Disposal Method:

  • The primary recommended disposal method is incineration.[6]

  • This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[6]

  • This procedure must be carried out by a licensed hazardous waste disposal company.

6. Documentation:

  • Complete all necessary waste disposal forms accurately, providing detailed information about the composition of the waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Waste Collection & Segregation cluster_2 Special Cases cluster_3 Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated, Labeled, Compatible Waste Container fume_hood->waste_container segregate Segregate from Incompatible Chemicals waste_container->segregate seal_container Keep Container Tightly Sealed segregate->seal_container spill Spill Occurs seal_container->spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb Yes empty_container Empty Container spill->empty_container No collect_absorbent Collect and Treat as Hazardous Waste absorb->collect_absorbent collect_absorbent->waste_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes store Store in a Cool, Well-Ventilated Secondary Containment Area empty_container->store No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->waste_container disposal_request Arrange for Pickup by a Licensed Waste Disposal Company store->disposal_request incineration Dispose via Chemical Incineration disposal_request->incineration end End of Process incineration->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl furan-3-carboxylate was readily available. The following guidance is based on safety information for structurally similar compounds, including 3-Methylfuran and other furan derivatives. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles and a face shield where splash potential exists.[1][2]Protects against eye irritation or serious eye damage from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact, which may cause skin irritation.
Skin and Body Protection Lab coat, flame-retardant antistatic protective clothing, and protective boots if necessary.[1][3]Minimizes skin exposure and protects against potential flammability hazards.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate or for spills, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[2][5]Reduces the risk of inhaling vapors, which may cause respiratory irritation.[4][6]

Hazard Summary

This compound is classified as a flammable liquid and an irritant.[6] Based on data for similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[4][6][7][8]

Physical and Chemical Properties

Property Value Source
Molecular Formula C₆H₆O₃[6][9]
Molecular Weight 126.11 g/mol [6][9]
Appearance Pale yellow to colorless liquid[9]
Boiling Point 172 - 176 °F / 78 - 80 °C (for 2-Methyltetrahydrofuran)[3]
Density 0.86 g/cm³ (for 2-Methyltetrahydrofuran)[3]
Flash Point < 23 °C (for 3-Methylfuran)[7]

Operational and Disposal Plans

Handling and Storage:

  • Handle under a chemical fume hood to minimize inhalation exposure.[4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5][7] No smoking.[5][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Store locked up.[5][7]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]

  • This chemical should be treated as hazardous waste and should not be disposed of down the drain or in regular trash.[10]

  • Collect waste in a dedicated, clearly labeled, and compatible container.[10]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][8]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5][7] If skin irritation occurs, get medical advice/attention.[3][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Immediately call a poison center or doctor.[3]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[4] Immediately call a poison center or doctor.[4][5]

Chemical Spill Response Workflow

The following diagram outlines the procedural steps for handling a spill of this compound.

SpillResponse cluster_0 cluster_1 cluster_2 A IMMEDIATE ACTIONS B Evacuate the immediate area A->B C Alert others and call for assistance A->C D If safe, remove ignition sources A->D E Don appropriate PPE A->E F CONTAINMENT & CLEANUP G For small spills, absorb with inert material (vermiculite, sand) F->G H Prevent spill from entering drains F->H J For large spills, contact EHS immediately F->J I Collect absorbed material into a sealed, labeled waste container G->I K POST-CLEANUP L Decontaminate the area K->L M Dispose of waste through EHS K->M N Restock spill kit K->N O Document the incident K->O

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl furan-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.